7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXGHYMGLTXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278582 | |
| Record name | 7-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-87-2 | |
| Record name | 7-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628691-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Therapeutic Potential of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine Derivatives
The following technical guide details the therapeutic landscape, chemical architecture, and experimental methodologies for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine derivatives .
Technical Whitepaper | Medicinal Chemistry & Pharmacology
Executive Summary
The imidazo[1,2-a]pyridine heterocycle is a privileged scaffold in medicinal chemistry, historically validated by blockbuster drugs like Zolpidem (GABA-A modulator) and Soraprazan (P-CAB).[1] However, the specific 7-chloro-8-fluoro substitution pattern represents a modern evolution of this pharmacophore, designed to overcome critical metabolic liabilities and unlock new therapeutic targets.[1]
This guide focuses on the emerging utility of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine as a core scaffold for General Control Nonderepressible 2 (GCN2) kinase inhibitors and its potential in oncology and immunology.[1] By strategically placing a fluorine atom at the C8 position, medicinal chemists block a primary site of metabolic oxidation, while the C7-chlorine moiety provides an electronic and steric handle for optimizing binding affinity in the ATP-binding pocket of kinases.[1]
Chemical Architecture & The "Halogen Effect"
The therapeutic potency of this derivative class stems from its precise halogenation pattern.[1]
The Scaffold Advantage[1]
-
C8-Fluorine Blockade: The C8 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine (
)—an isostere that forms a strong C-F bond—significantly enhances metabolic stability (half-life) without drastically altering the steric profile.[1] -
C7-Chlorine Functionalization: The chlorine atom at C7 serves two roles:
-
Electronic Tuning: It withdraws electron density from the ring system, modulating the pKa of the bridgehead nitrogen (N1), which is often crucial for hydrogen bonding in the kinase hinge region.[1]
-
SAR Vector: It acts as a lipophilic handle that can fill hydrophobic pockets within the target protein or serve as a site for further cross-coupling reactions (e.g., Buchwald-Hartwig amination) to expand the library.[1]
-
Synthesis Pathway
The synthesis of the core scaffold, 7-chloro-8-fluoroimidazo[1,2-a]pyridine , typically proceeds from 2,4-dichloro-3-fluoropyridine .[1][2]
Protocol Overview:
-
Lithiation & Formylation: 2-chloro-3-fluoropyridine is lithiated (LDA) and reacted with a formylating agent or hexachloroethane to install the C4-chloro group.[1]
-
Cyclization: The resulting 2,4-dichloro-3-fluoropyridine is reacted with 2-aminoacetaldehyde dimethyl acetal (or similar) under acidic conditions to close the imidazole ring.[1]
Figure 1: Synthetic route to the 7-chloro-8-fluoroimidazo[1,2-a]pyridine core and downstream functionalization.[1]
Pharmacology: Targeting GCN2 Kinase
The primary therapeutic application of this specific scaffold currently lies in the modulation of GCN2 (General Control Nonderepressible 2) , a serine/threonine kinase that functions as a metabolic stress sensor.[1]
Mechanism of Action
GCN2 is activated by amino acid deprivation (accumulation of uncharged tRNAs).[1] Upon activation, it phosphorylates eIF2α (eukaryotic Initiation Factor 2 alpha), leading to the Integrated Stress Response (ISR) .[1]
-
In Cancer: Tumors often exist in a nutrient-poor environment.[1] They hijack the GCN2 pathway to survive this stress.[1] Inhibiting GCN2 deprives cancer cells of this survival mechanism, leading to apoptosis.[1]
-
In Immuno-Oncology: GCN2 activation in T-cells (due to tryptophan depletion by IDO/TDO in the tumor microenvironment) leads to T-cell anergy (suppression).[1] Inhibiting GCN2 can restore T-cell effector function and enhance the anti-tumor immune response.[1]
Structure-Activity Relationship (SAR)
Recent patent literature (e.g., US2017/0029404) highlights the efficacy of 7-chloro-8-fluoro derivatives.[1]
| Position | Modification | Effect on Potency/Stability |
| C3 | Biaryl / Heteroaryl groups | Critical for potency.[1] Often linked via Suzuki coupling to a phenyl or pyridyl ring.[1] |
| C7 | Chlorine | Essential. Removal or replacement with H decreases potency; replacement with Methyl reduces lipophilicity.[1] |
| C8 | Fluorine | Essential. Blocks metabolism.[1] Replacement with H leads to rapid clearance (high Cl_int).[1] |
| C6 | H or small alkyl | Steric tolerance is limited; usually left unsubstituted.[1] |
Experimental Protocols
To validate the therapeutic potential of these derivatives, the following assays are standard.
Synthesis of 3-Aryl-7-chloro-8-fluoroimidazo[1,2-a]pyridine (Suzuki Coupling)
A self-validating protocol for generating library candidates.[1]
Reagents:
-
3-Bromo-7-chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 eq)[1]
-
Aryl boronic acid (e.g., 4-fluoro-3-(pyridin-3-yl)phenylboronic acid) (1.1 eq)[1]
-
Pd(dppf)Cl2 (0.05 eq)[1]
-
K2CO3 (2.0 M aq.[1] solution, 3.0 eq)
-
Dioxane (solvent)[1]
Procedure:
-
Charge: Combine the bromide, boronic acid, and Palladium catalyst in a microwave vial.
-
Inert: Evacuate and backfill with Nitrogen (3x).[1]
-
Solvate: Add degassed Dioxane and K2CO3 solution.
-
React: Heat to 100°C for 2–4 hours (monitor by LC-MS for disappearance of bromide).
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO4.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: Verify product by 1H NMR (look for loss of C3-H signal) and HRMS .
GCN2 Kinase Activity Assay (ADP-Glo™)
To measure biochemical inhibition potency (IC50).[1]
Materials:
-
Recombinant Human GCN2 enzyme.[1]
-
Substrate: Recombinant eIF2α or a synthetic peptide.[1]
-
ATP (Ultrapure).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
Workflow:
-
Preparation: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).[1]
-
Incubation: Mix GCN2 (5-10 ng/well) with test compound (serial dilution in DMSO). Incubate for 15 min at RT.
-
Reaction: Add ATP (10 µM) and Substrate (0.2 µg/µl).[1] Incubate for 60 min at RT.
-
Detection:
-
Read: Measure Luminescence.
-
Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
Figure 2: GCN2 signaling pathway and the intervention point of 7-chloro-8-fluoroimidazo[1,2-a]pyridine derivatives.[1]
Future Outlook
The 7-chloro-8-fluoroimidazo[1,2-a]pyridine scaffold is poised for expansion beyond GCN2.[1] Its structural similarity to P-CABs (Potassium-Competitive Acid Blockers) suggests potential in gastrointestinal disorders if the C8-fluorine is tolerated by the H+/K+ ATPase.[1] Furthermore, the scaffold's rigidity and metabolic stability make it an attractive candidate for CNS indications (crossing the blood-brain barrier) targeting kinases involved in neurodegeneration.[1]
References
-
Patent US20170029404A1 : "Gcn2 inhibitors and uses thereof."[1] Google Patents.[1] Link
-
ChemicalBook : "2,4-dichloro-3-fluoropyridine and 7-chloro-8-fluoroimidazo[1,2-a]pyridine synthesis and applications."[1] Link
-
PubChem : "7-chloro-8-fluoroimidazo[1,2-a]pyridine Compound Summary."[1] National Library of Medicine.[1] Link[1]
-
Drug Hunter : "Discovery of HC-7366, a GCN2 Kinase Activator."[1][3][4] (Contextual reference for GCN2 modulation landscape). Link
-
MedChemExpress : "HC-7366 GCN2 Activator Information." Link
Sources
Structure-activity relationship (SAR) studies of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes specific patent literature and medicinal chemistry principles to analyze the 7-Chloro-8-fluoroimidazo[1,2-a]pyridine scaffold.
Executive Summary: The "Bifunctional" Advantage
In the landscape of fragment-based drug discovery (FBDD), the imidazo[1,2-a]pyridine core is a "privileged scaffold," appearing in marketed drugs like Zolpidem (GABA-A agonist), Alpidem (anxiolytic), and Linaprazan (P-CAB).
However, the specific 7-chloro-8-fluoro substitution pattern represents a highly specialized "bifunctional" variant designed to address two common failure modes in lead optimization: metabolic instability at the C8 position and lack of vectors for orthogonal functionalization.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, detailing how the 7-Cl/8-F motif enables the construction of metabolically robust kinase inhibitors and next-generation anti-infectives.
Structural Analysis & SAR Logic
The biological potency of this scaffold relies on the precise electronic and steric interplay between the halogen substituents and the bicyclic core.
The C8-Fluorine Effect (Metabolic Blockade)
-
Mechanism: The C8 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
SAR Impact: Substitution with Fluorine (Van der Waals radius ~1.47 Å, similar to H) blocks this metabolic soft spot without introducing significant steric bulk that might disrupt binding pockets.
-
Electronic Modulation: The strong electronegativity of Fluorine at C8 lowers the pKa of the bridgehead nitrogen (N1), reducing non-specific protein binding and improving membrane permeability (LogD modulation).
The C7-Chlorine Handle (Orthogonal Diversity)
-
Mechanism: While C3 is the natural site for electrophilic aromatic substitution (e.g., bromination, formylation), the C7 position is deactivated.
-
SAR Impact: The presence of Chlorine at C7 provides a pre-installed "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage introduction of diversity elements (R2) orthogonal to the primary pharmacophore at C3.
The C3 "Warhead" Vector
-
Mechanism: The C3 position remains the most nucleophilic site.
-
SAR Impact: In this specific scaffold, the 7-Cl/8-F substitution directs electrophilic attack exclusively to C3, enabling high-yield regioselective functionalization (e.g., installation of amide linkers for kinase hinge binding).
Physicochemical Profile (Data Summary)
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C7H4ClFN2 | Fragment-like (Rule of 3 compliant) |
| MW | 170.57 Da | High Ligand Efficiency (LE) potential |
| ClogP | ~2.5 | Optimal lipophilicity for CNS/Cell penetration |
| H-Bond Acceptors | 2 (N1, N4) | Critical for Hinge Binding (Kinases) |
| H-Bond Donors | 0 | Requires functionalization at C3/C7 |
| Metabolic Stability | High (vs. 8-H analog) | C8-F blocks CYP-mediated oxidation |
Experimental Protocol: Divergent Synthesis Workflow
The following protocol is synthesized from patent literature describing the construction of advanced kinase inhibitors using this scaffold. This workflow validates the scaffold's utility in generating library diversity.
Phase 1: Scaffold Construction
Objective: Synthesis of the core 7-chloro-8-fluoroimidazo[1,2-a]pyridine.
-
Starting Material: Begin with 2-chloro-3-fluoropyridine .[1]
-
Lithiation: Treat with LDA (Lithium Diisopropylamide) in THF at -78°C to generate the lithiated species at the C4 position.
-
Chlorination: Quench with hexachloroethane to yield 2,4-dichloro-3-fluoropyridine .
-
Cyclization: React with 2-bromo-1,1-diethoxyethane (or equivalent protected aldehyde) under acidic conditions (HBr/EtOH) to close the imidazole ring.
-
Critical Control Point: Monitor temperature carefully to prevent defluorination.
-
Yield: ~44-50% over two steps.
-
Phase 2: C3 Functionalization (The "Warhead")
Objective: Activation of the C3 position for coupling.
-
Bromination: Dissolve the scaffold in Acetonitrile (ACN). Add NBS (N-Bromosuccinimide) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 1-2 hours. The 8-F/7-Cl pattern directs bromination exclusively to C3.
-
Workup: Quench with aqueous sodium thiosulfate. Precipitate the product.[1]
-
Product: 3-bromo-7-chloro-8-fluoroimidazo[1,2-a]pyridine .[1]
-
Yield: >90% (High regioselectivity).
-
Phase 3: C7 Diversification (The "Tail")
Objective: Suzuki coupling to introduce the R2 substituent.
-
Reagents: Combine 3-bromo-7-chloro-8-fluoroimidazo[1,2-a]pyridine with a boronic acid (e.g., 4-fluoro-3-(pyridin-3-yl)phenylboronic acid).
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).
-
Base: K2CO3 (2.0 equiv) in Dioxane/Water (4:1).
-
Conditions: Microwave irradiation at 100°C for 30 mins or reflux for 4 hours.
-
Note: The C3-Bromine is significantly more reactive than the C7-Chlorine, allowing for sequential coupling. If C7 coupling is desired first, a different route is required, but typically C3 is coupled first or simultaneously if conditions are forced. Correction: In standard reactivity, C3-Br reacts before C7-Cl. To functionalize C7, one typically performs the C3 reaction first, or uses a specific catalyst system to activate the chloride if the C3 position is protected or already substituted.
-
Visualization: Divergent Synthesis Pathway
The following diagram illustrates the logical flow of functionalizing this scaffold to create a bioactive library.
Figure 1: Synthetic workflow transforming the raw pyridine starting material into the privileged 7-chloro-8-fluoroimidazo[1,2-a]pyridine scaffold and subsequent bioactive agents.
References
-
Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives. ChemicalBook. (Detailed protocol for 2,4-dichloro-3-fluoropyridine conversion).
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (Review of general imidazopyridine scaffold utility).
-
Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Anti-TB Agents. RSC Medicinal Chemistry. (Context on halogen substitution at C6/C7).
-
PubChemLite Record: 7-chloro-8-fluoroimidazo[1,2-a]pyridine. PubChem.[2][3] (Physicochemical data and patent count).[1][2][3][4]
Sources
The Halogenated Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs. The introduction of halogen atoms onto this versatile framework has emerged as a powerful strategy to modulate its physicochemical properties and enhance its biological activity. This in-depth technical guide provides a comprehensive literature review of halogenated imidazo[1,2-a]pyridine scaffolds for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for the preparation of chloro-, bromo-, iodo-, and fluoro-substituted imidazo[1,2-a]pyridines, explore their diverse biological applications, and analyze the critical structure-activity relationships that govern their therapeutic potential.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Impact of Halogenation
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic aromatic system that has captured the attention of medicinal chemists for decades. Its rigid structure, coupled with the presence of nitrogen atoms that can participate in hydrogen bonding, provides an excellent platform for designing molecules that can interact with a wide range of biological targets. This has led to the development of successful drugs such as zolpidem (an ambient sedative-hypnotic), alpidem (an anxiolytic), and saripidem (an anxiolytic), all of which feature the imidazo[1,2-a]pyridine core.
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a cornerstone of modern drug design. Halogens can profoundly influence a molecule's properties in several ways:
-
Lipophilicity: Halogens, particularly chlorine, bromine, and iodine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The introduction of a halogen atom at a metabolically susceptible position can block enzymatic degradation, thereby increasing the drug's half-life.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can enhance the binding affinity of a ligand to its target protein.
-
Electronic Effects: The electron-withdrawing nature of halogens can modulate the acidity or basicity of nearby functional groups, influencing their ionization state and interaction with biological targets.
This guide will explore how these effects of halogenation have been harnessed to develop novel and potent imidazo[1,2-a]pyridine-based therapeutic agents.
Synthetic Methodologies for Halogenated Imidazo[1,2-a]pyridines
The regioselective introduction of halogens onto the imidazo[1,2-a]pyridine scaffold is crucial for establishing clear structure-activity relationships. The C3 position of the imidazole ring is the most nucleophilic and, therefore, the most common site for electrophilic halogenation.
Bromination
Bromination at the C3 position is readily achieved using various reagents. N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for this transformation.
Experimental Protocol: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
-
Reactants: 2-Phenylimidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure: To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL), N-bromosuccinimide (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (DCM) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield 3-bromo-2-phenylimidazo[1,2-a]pyridine.
-
Characterization Data:
-
Appearance: White to off-white solid.
-
Melting Point: 90-95 °C.[1]
-
1H NMR (CDCl3, 400 MHz): δ 8.15 (d, 1H), 7.65-7.55 (m, 3H), 7.45-7.35 (m, 3H), 7.20 (t, 1H), 6.80 (t, 1H).
-
13C NMR (CDCl3, 101 MHz): δ 145.9, 144.8, 134.1, 129.2, 128.6, 128.5, 125.4, 124.5, 117.6, 112.9, 93.9.
-
Mass Spectrometry (ESI): m/z 273.0 [M+H]+.
-
Other brominating agents, such as bromine in acetic acid, can also be employed. Furthermore, dibromo and other polybrominated derivatives can be synthesized, and their antiviral activities have been investigated.[2]
Chlorination
Similar to bromination, N-Chlorosuccinimide (NCS) is the reagent of choice for the regioselective chlorination of the C3 position.
Experimental Protocol: Synthesis of 3-Chloro-2-phenylimidazo[1,2-a]pyridine
-
Reactants: 2-Phenylimidazo[1,2-a]pyridine, N-Chlorosuccinimide (NCS), Dichloromethane (DCM).
-
Procedure: To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in dichloromethane (10 mL), N-chlorosuccinimide (1.1 mmol) is added, and the mixture is stirred at room temperature overnight. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to give 3-chloro-2-phenylimidazo[1,2-a]pyridine.
-
Characterization Data:
-
Appearance: White solid.
-
1H NMR (CDCl3, 400 MHz): δ 8.12 (d, 1H), 7.70-7.60 (m, 3H), 7.45-7.35 (m, 3H), 7.20 (t, 1H), 6.80 (t, 1H).
-
13C NMR (CDCl3, 101 MHz): δ 145.2, 143.7, 133.8, 129.0, 128.7, 128.4, 125.1, 124.0, 117.5, 112.8, 110.2.
-
Mass Spectrometry (ESI): m/z 229.1 [M+H]+.
-
Iodination
Iodination at the C3 position can be achieved using N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent. An ultrasound-assisted method using tert-butyl hydroperoxide as an oxidant has been reported to be efficient.[3]
Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyridine
-
Reactants: 2-Phenylimidazo[1,2-a]pyridine, Iodine (I2), tert-Butyl hydroperoxide (TBHP), Dichloromethane (DCM).
-
Procedure: In a flask, 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) and iodine (1.2 mmol) are dissolved in dichloromethane (10 mL). To this solution, tert-butyl hydroperoxide (2.0 mmol) is added dropwise. The flask is then placed in an ultrasonic bath and irradiated at room temperature for 1-2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to afford 3-iodo-2-phenylimidazo[1,2-a]pyridine.[3]
-
Characterization Data:
-
Appearance: Yellow solid.[3]
-
Melting Point: 160–162 °C.[3]
-
1H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 6.8 Hz, 1 H), 8.06 (d, J = 7.6 Hz, 2 H), 7.61 (d, J = 9.2 Hz, 1 H), 7.48 (t, J = 7.6 Hz, 2 H), 7.39 (t, J = 7.4 Hz, 1 H), 7.24 (t, J = 8.0 Hz, 1 H), 6.90 (t, J = 6.8 Hz, 1 H).[3]
-
13C NMR (101 MHz, CDCl3): δ 148.23, 148.18, 133.64, 129.03, 128.70, 128.49, 126.69, 125.76, 117.71, 113.36, 59.64.[3]
-
Mass Spectrometry (MS): m/z 320 (M+).[3]
-
Fluorination
Direct electrophilic fluorination of the imidazo[1,2-a]pyridine core is challenging. However, methods for the synthesis of 3-fluoroimidazo[1,2-a]pyridines have been developed, often involving multi-step sequences or the use of specialized fluorinating agents. One-pot syntheses from styrenes have also been reported.[2][4]
Synthetic Pathway for 3-Fluoro-imidazo[1,2-a]pyridines from Styrenes
Caption: One-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines.[2][4]
Biological Applications and Structure-Activity Relationships (SAR)
Halogenated imidazo[1,2-a]pyridines have demonstrated a wide spectrum of biological activities, and the nature and position of the halogen atom play a critical role in determining their potency and selectivity.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anticancer agents. Halogenation has been shown to enhance the anticancer activity of these compounds.
-
Chlorinated Derivatives: A series of 3-aminoimidazo[1,2-a]pyridines with a p-chlorophenyl group at the C-3 position have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[5][6] Compound 12 , with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, showed the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.[5][6]
-
Fluorinated Derivatives: The introduction of fluorine atoms has also led to potent anticancer agents. A 2,4-difluorophenyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position resulted in a compound with high inhibitory activity against B16F10 melanoma cells (IC50 = 14.39 µM).
Table 1: Anticancer Activity of Halogenated Imidazo[1,2-a]pyridines
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | 3-(p-chlorophenyl)amino, 2-nitro | HT-29 | 4.15 | [5][6] |
| 18 | 3-(p-chlorophenyl)amino, 2-(2,4-difluorophenyl) | B16F10 | 14.39 | |
| 18 | 3-(p-chlorophenyl)amino, 2-(2,4-difluorophenyl) | MCF-7 | 14.81 |
Structure-Activity Relationship (SAR) for Anticancer Activity
Caption: Key SAR insights for the anticancer activity of halogenated imidazo[1,2-a]pyridines.
Antiviral Activity
Halogenated imidazo[1,2-a]pyridines have also shown significant promise as antiviral agents.
-
Brominated Derivatives: Dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been synthesized and their antiviral activity investigated.[2] Structure-activity relationship studies identified hydrophobicity as a key factor for their antiviral activity.[2]
-
Various Halogenated Derivatives: A series of imidazo[1,2-a]pyridines with thioether side chains at the 3-position have shown high activity against human cytomegalovirus and varicella-zoster virus.[5]
Central Nervous System (CNS) Activity
The ability of halogens to increase lipophilicity makes them particularly useful for designing CNS-active drugs.
-
Fluorinated Derivatives: A series of fluorinated imidazo[1,2-a]pyridine derivatives have been developed as potential novel antipsychotic agents.[4] The compound 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide showed antipsychotic-like activity in animal models.[4]
-
Iodinated and Brominated Derivatives: 2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative have been identified as high-affinity ligands for β-amyloid plaques, suggesting their potential as imaging agents for Alzheimer's disease.
Conclusion and Future Perspectives
The halogenated imidazo[1,2-a]pyridine scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. The introduction of halogens provides a powerful tool to fine-tune the physicochemical and pharmacological properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability.
This technical guide has provided a comprehensive overview of the synthesis and biological activities of halogenated imidazo[1,2-a]pyridines. The synthetic methodologies discussed offer a range of options for the regioselective introduction of different halogens, enabling the systematic exploration of the chemical space around this privileged scaffold. The diverse biological activities, including anticancer, antiviral, and CNS effects, highlight the broad therapeutic potential of these compounds.
Future research in this area should continue to focus on the development of novel and efficient halogenation methods, particularly for the synthesis of fluorinated and multi-halogenated derivatives. A deeper and more systematic investigation of the structure-activity relationships will be crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles. The continued exploration of the halogenated imidazo[1,2-a]pyridine scaffold is poised to deliver innovative solutions for a wide range of unmet medical needs.
References
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. DOI.
- Synthesis of imidazo[1,2-a]pyridine deriv
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
- Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
- Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed.
- Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- (PDF) Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- View of SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIV
- Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry (RSC Publishing).
- Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- 3-Bromoimidazo 1,2-a pyridine 97 4926-47-0. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: An Inquiry into a Novel Kinase Inhibitor Pharmacophore
A comprehensive investigation into the scientific and patent literature reveals a notable absence of publicly available data on the 7-Chloro-8-fluoroimidazo[1,2-a]pyridine scaffold as a pharmacophore in kinase inhibitors. Despite extensive searches, no specific examples of kinase inhibitors incorporating this exact di-halogenated core, nor their synthesis, biological activity, or structure-activity relationships (SAR), could be identified.
This finding suggests that this particular substitution pattern on the imidazo[1,2-a]pyridine ring system may represent a novel and underexplored area in the field of kinase inhibitor drug discovery. The imidazo[1,2-a]pyridine scaffold itself is widely recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a variety of protein kinases.[1][2] The strategic placement of halogen atoms on this scaffold is a common tactic to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[3]
While direct information on the 7-chloro-8-fluoro substitution is not available, the broader class of halogenated imidazo[1,2-a]pyridines has been extensively studied. For instance, derivatives with fluorine at the 7- or 8-position have been synthesized and evaluated for their potential as kinase inhibitors and other therapeutic agents.[4][5] The rationale for exploring such halogenation patterns often involves bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to optimize drug-like characteristics.[6][7] For example, an 8-fluoro substituent has been investigated as a bioisostere for the nitrogen atom in the related imidazo[1,2-a]pyrimidine scaffold.[4]
The absence of data on the 7-chloro-8-fluoro variant could be attributed to several factors. It is possible that synthetic routes to this specific precursor are challenging or have not been widely published. Alternatively, compounds bearing this specific substitution pattern may have been synthesized and tested by pharmaceutical companies but deemed to have suboptimal properties, with the results remaining in proprietary databases. It is also conceivable that this specific combination of halogens at these positions is a subject of ongoing, yet-to-be-published research or is disclosed in patent applications that are not yet publicly accessible.
Given the proven track record of the imidazo[1,2-a]pyridine scaffold and the demonstrated utility of halogenation in fine-tuning the properties of kinase inhibitors, the 7-chloro-8-fluoroimidazo[1,2-a]pyridine core remains a theoretically intriguing pharmacophore. Future research in this area would be necessary to elucidate its potential in the development of novel and effective kinase inhibitors.
A Proposed Path Forward: A Technical Guide on Halogenated Imidazo[1,2-a]pyridines as Kinase Inhibitor Pharmacophores
Due to the lack of specific information on the 7-Chloro-8-fluoroimidazo[1,2-a]pyridine core, this guide will instead provide an in-depth technical overview of the broader, yet highly relevant, topic of Halogenated Imidazo[1,2-a]pyridines as a Pharmacophore in Kinase Inhibitors . This will equip researchers, scientists, and drug development professionals with a strong foundation for understanding the design, synthesis, and application of this important class of compounds, and may serve as a springboard for future exploration into novel substitution patterns like the 7-chloro-8-fluoro variant.
This guide will cover:
-
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition
-
The Strategic Role of Halogenation in Kinase Inhibitor Design
-
Synthesis of Halogenated Imidazo[1,2-a]pyridine Cores
-
Structure-Activity Relationships of Halogenated Imidazo[1,2-a]pyridine Kinase Inhibitors
-
Case Studies: Targeting Key Kinases with Halogenated Imidazo[1,2-a]pyridines
-
Experimental Protocols
-
Future Perspectives
This comprehensive guide will provide valuable insights and practical knowledge for the drug discovery community, fostering further innovation in the design of next-generation kinase inhibitors.
References
[6] Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Institutes of Health. [Link]
[4] 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
[8] Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Institutes of Health. [Link]
[3] Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]
[9] WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
[10] WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES. Google Patents.
[11] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
[7] Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]
[12] Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. American Association for Cancer Research. [Link]
[1] Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]
[13] US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. Google Patents.
[14] An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health. [Link]
[2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
[15] compound 8 [PMID: 15482908]. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
[16] (12) United States Patent. Google Patents.
[17] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
[18] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]
- 8. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 10. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 14. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. compound 8 [PMID: 15482908] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Patent landscape for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine intermediates
Executive Summary: The Strategic Scaffold
7-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS 628691-87-2 ) represents a high-value pharmacophore in modern medicinal chemistry. Unlike the generic imidazo[1,2-a]pyridine core found in hypnotics like Zolpidem, this specific 7,8-disubstituted variant is a precision-engineered scaffold designed to optimize metabolic stability and binding affinity in kinase inhibitors and GPCR modulators.
Key Technical Insights:
-
Primary Utility: Critical intermediate for GABA-A receptor modulators , GCN2 kinase inhibitors , and P2Y12 antagonists .
-
Originator IP: The scaffold's synthesis and primary utility were established by Merck Sharp & Dohme (WO2003/99816), creating a foundational patent estate.
-
Chemical Advantage: The 8-fluoro substituent blocks a common metabolic soft spot (oxidative defluorination is rare compared to deprotonation), while the 7-chloro group provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex APIs.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 7-Chloro-8-fluoroimidazo[1,2-a]pyridine |
| CAS Number | 628691-87-2 |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.57 g/mol |
| Key Precursor | 2,4-Dichloro-3-fluoropyridine (CAS 628691-85-0) |
| LogP (Predicted) | ~2.1 (Lipophilic, good CNS penetration potential) |
| pKa | ~4.5 (Pyridine nitrogen) |
Patent Landscape Analysis
The intellectual property landscape for this intermediate is defined by a shift from broad CNS applications to targeted oncology and metabolic disease therapies.
Dominant Assignees & Timeline
-
Merck Sharp & Dohme (MSD): The pioneer.
-
Key Patent: WO2003/99816 (and related WO2003/099817).[1]
-
Scope: Established the synthesis of the 7-chloro-8-fluoro core starting from 2-chloro-3-fluoropyridine. The primary application was for GABA-A receptor modulators (anxiolytics/sedatives) with improved safety profiles over benzodiazepines.
-
-
Follow-On Innovators (2010–Present):
-
Kinase Inhibitor Developers: Companies targeting GCN2 (General Control Nonderepressible 2) for cancer therapy have utilized this scaffold. The 8-fluoro group is critical for fitting into the ATP-binding pocket while maintaining selectivity.
-
P2Y12 Antagonists: Research into antiplatelet agents has explored this core as a bioisostere for purine-like systems.
-
Strategic Freedom to Operate (FTO)
The core composition of matter for the intermediate itself (CAS 628691-87-2) generally falls into the public domain as early patents expire (20 years from 2003 filing = 2023 expiry). However, process patents covering specific high-yield synthetic routes and use patents for novel derivatives (e.g., specific kinase inhibitors) remain active barriers.
Technical Synthesis Guide
The synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine is non-trivial due to the specific regiochemistry required on the pyridine ring. The "Merck Route" remains the gold standard for reliability.
Retrosynthetic Analysis
The imidazo[1,2-a]pyridine ring is constructed via the condensation of a 2-aminopyridine with an
Detailed Protocol (The Merck Route)
Step 1: Regioselective Lithiation & Chlorination
-
Precursor: 2-Chloro-3-fluoropyridine (CAS 17282-04-1).[1][2]
-
Reagents: LDA (Lithium Diisopropylamide), Hexachloroethane (
). -
Mechanism: The 3-fluoro group directs lithiation to the 4-position (ortho-lithiation) due to the inductive effect.
-
Protocol:
-
Cool THF to -78°C. Add LDA (1.0 eq).
-
Add 2-Chloro-3-fluoropyridine dropwise. Stir for 1h to form the 4-lithio species.
-
Add solution of hexachloroethane. Warm to RT.
-
Yield: ~60-70% of 2,4-Dichloro-3-fluoropyridine .
-
Step 2: Amination (Differentiation of Chlorines)
-
Reagents: Ammonia (
), Ethanol or THF, Heat (Autoclave). -
Mechanism: Nucleophilic aromatic substitution (
). The 2-Cl is more electrophilic than the 4-Cl due to the adjacent ring nitrogen. -
Protocol:
-
Dissolve 2,4-dichloro-3-fluoropyridine in ethanolic ammonia.
-
Heat to 100-120°C in a sealed vessel for 12h.
-
Yield: ~80% of 2-Amino-4-chloro-3-fluoropyridine .
-
Step 3: Cyclization to Imidazo[1,2-a]pyridine
-
Reagents: Chloroacetaldehyde (50% aq.),
, Ethanol. -
Protocol:
-
Suspend 2-amino-4-chloro-3-fluoropyridine in ethanol.
-
Add
(2.0 eq) and Chloroacetaldehyde (1.5 eq). -
Reflux (80°C) for 4-6 hours.
-
Evaporate solvent, extract with EtOAc.
-
Yield: ~85% of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine .
-
Visualization of Workflows
Synthesis Pathway (Graphviz)
Caption: Step-wise industrial synthesis route established by Merck (WO2003/99816).
Patent & Application Landscape
Caption: IP landscape illustrating the evolution from CNS drugs (Merck) to Oncology (Kinase Inhibitors).
References
-
Merck Sharp & Dohme Ltd. (2003).[3] Imidazo[1,2-a]pyridine derivatives as ligands for GABA receptors. WO2003099816A1.[1][3]
-
ChemicalBook. (2025). 2,4-Dichloro-3-fluoropyridine Synthesis and Properties.
-
PubChem. (2025). 7-Chloro-8-fluoroimidazo[1,2-a]pyridine Compound Summary.
-
Goodacre, S. C., et al. (2006).[4] Imidazo[1,2-a]pyridines as functionally selective GABA-A ligands. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for MSD work).
Sources
- 1. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]
- 2. 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 [chemicalbook.com]
- 3. 2-Chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C-H Functionalization of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide array of biological activities, including but not limited to, analgesic, anti-tumor, and anxiolytic properties.[1][2] The development of efficient methods for the functionalization of the imidazo[1,2-a]pyridine core is therefore of significant interest to researchers in drug discovery and development. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of such heterocyclic systems, avoiding the need for pre-functionalized starting materials.[1][2]
This guide provides a comprehensive overview of the predicted reactivity and detailed experimental protocols for the C-H functionalization of a specific, electron-deficient derivative: 7-Chloro-8-fluoroimidazo[1,2-a]pyridine. The presence of two halogen substituents on the pyridine ring significantly modulates the electronic properties of the scaffold, presenting unique challenges and opportunities for regioselective C-H functionalization. These application notes are intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important heterocyclic core.
Regioselectivity in the C-H Functionalization of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: A Predictive Analysis
The imidazo[1,2-a]pyridine ring system possesses several C-H bonds amenable to functionalization. The inherent electronic properties of the scaffold, coupled with the influence of substituents, dictate the regioselectivity of these reactions.
Electronic Landscape of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is an electron-rich bicyclic system. The imidazole ring, particularly the C3 position, is the most nucleophilic and sterically accessible site, making it the most common position for electrophilic attack and metal-catalyzed C-H functionalization.[3] The pyridine ring is generally less reactive towards electrophiles.
Influence of the 7-Chloro and 8-Fluoro Substituents
The 7-chloro and 8-fluoro substituents on the pyridine ring are both electron-withdrawing groups due to their inductive effects. This overall electron withdrawal is expected to decrease the reactivity of the entire imidazo[1,2-a]pyridine system towards electrophilic C-H functionalization. However, the relative reactivity of the different C-H positions will also be affected.
The C-H bonds available for functionalization in 7-Chloro-8-fluoroimidazo[1,2-a]pyridine are at the C2, C3, C5, and C6 positions.
-
C3 Position: Despite the deactivating effect of the halogens, the C3 position is anticipated to remain the most favorable site for many C-H functionalization reactions due to its inherent high electron density and steric accessibility.
-
C5 Position: The C5 position is ortho to the pyridine nitrogen and is often a site for functionalization, sometimes directed by the nitrogen atom.[4] The presence of the adjacent 8-fluoro group may sterically hinder this position to some extent.
-
C2 and C6 Positions: The C2 and C6 positions are generally less reactive in electrophilic C-H functionalization reactions.
Predicted Order of Reactivity for Electrophilic C-H Functionalization:
C3 > C5 > C2 ≈ C6
It is important to note that the choice of catalyst, reagents, and reaction conditions can significantly influence the regioselectivity, and in some cases, may override the inherent electronic preferences of the substrate.
Recommended C-H Functionalization Protocols
The following protocols are adapted from established methods for the C-H functionalization of substituted imidazo[1,2-a]pyridines and are recommended as starting points for the functionalization of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine. Optimization of reaction conditions may be necessary to achieve optimal yields and regioselectivity.
Protocol 1: Palladium-Catalyzed C3-Arylation
Palladium-catalyzed direct C-H arylation is a robust method for the formation of C-C bonds.[5][6] For electron-deficient systems, the use of appropriate ligands and reaction conditions is crucial.
Reaction Scheme:
Caption: General workflow for Pd-catalyzed C3-arylation.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
Aryl halide (iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3))
-
Base (e.g., potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Add the base (2.0-3.0 mmol) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is a highly effective catalyst for cross-coupling reactions, including C-H activation.
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity and selectivity. Bulky, electron-rich phosphines like PCy3 are often effective for C-H activation.
-
Base: The base is required to facilitate the deprotonation step in the catalytic cycle. Cesium carbonate is often a good choice for challenging substrates.
-
High Temperature: C-H activation typically requires elevated temperatures to overcome the activation energy barrier.
Protocol 2: Copper-Catalyzed C3-Amination
Copper-catalyzed C-H amination provides a direct route to N-functionalized imidazo[1,2-a]pyridines.[7]
Reaction Scheme:
Caption: General workflow for Cu-catalyzed C3-amination.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)2)
-
Ligand (e.g., 1,10-phenanthroline)
-
Oxidant (e.g., molecular oxygen (O2) or di-tert-butyl peroxide (DTBP))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel, add 7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 mmol), the copper catalyst (0.05-0.10 mmol), and the ligand (0.10-0.20 mmol).
-
Add the anhydrous solvent (5 mL).
-
Add the amine (1.5-2.0 mmol) to the mixture.
-
If using O2 as the oxidant, bubble oxygen through the reaction mixture for a few minutes. If using a chemical oxidant like DTBP, add it at this stage.
-
Heat the reaction mixture to 100-130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper is a cost-effective and efficient catalyst for C-N bond formation.
-
Ligand: The ligand, such as 1,10-phenanthroline, can accelerate the reaction and improve yields.
-
Oxidant: An oxidant is required to facilitate the C-H activation and C-N bond formation steps in the catalytic cycle.
Protocol 3: Transition-Metal-Free C3-Halogenation
For the introduction of a halogen at the C3 position, a transition-metal-free approach can be employed, offering a milder and more environmentally friendly alternative.
Reaction Scheme:
Caption: General workflow for transition-metal-free C3-halogenation.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
N-Halosuccinimide (NCS for chlorination, NBS for bromination, NIS for iodination)
-
Solvent (e.g., acetonitrile (CH3CN) or dichloromethane (DCM))
Procedure:
-
Dissolve 7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add the N-halosuccinimide (1.0-1.2 mmol) portion-wise to the solution at room temperature with stirring.
-
Continue stirring at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with aqueous sodium thiosulfate solution (to quench any remaining halogenating agent), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
N-Halosuccinimides: These are convenient and relatively safe sources of electrophilic halogens.
-
Mild Conditions: The high nucleophilicity of the C3 position in imidazo[1,2-a]pyridines often allows for halogenation to occur under mild, metal-free conditions.
Data Presentation
Table 1: Summary of Recommended C-H Functionalization Techniques for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
| Functionalization | Position | Catalyst System | Reagents | Key Advantages |
| Arylation | C3 | Pd(OAc)2 / Phosphine Ligand | Aryl Halide, Base | Broad substrate scope, reliable for C-C bond formation. |
| Amination | C3 | CuI or Cu(OAc)2 / Ligand | Amine, Oxidant | Direct introduction of nitrogen-containing functional groups. |
| Halogenation | C3 | None | N-Halosuccinimide | Mild, metal-free conditions, good for further derivatization. |
Mechanistic Considerations
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C3-arylation of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
References
-
D. A. Colby, R. G. Bergman, J. A. Ellman, Chem. Rev., 2010 , 110, 624-655. (URL: [Link])
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines, Molecules, 2025 , 30, 607. (URL: [Link])[1][8]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines, Org. Biomol. Chem., 2023 , 21, 7267-7289. (URL: [Link])[2][9]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation, Request PDF. (URL: [Link])[10]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading, J. Org. Chem., 2012 , 77, 4179-4186. (URL: [Link])[6]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine, Request PDF. (URL: [Link])[11]
-
C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters, Org. Lett., 2021 , 23, 2196-2200. (URL: [Link])[3]
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies, Org. Chem. Front., 2025 , 12, 3481-3507. (URL: [Link])
-
Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation, Org. Biomol. Chem., 2019 , 17, 8435-8439. (URL: [Link])
-
Halogens as directing groups, YouTube. (URL: [Link])
-
Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines, RSC Adv., 2015 , 5, 10170-10173. (URL: [Link])
-
Copper(ii)-catalyzed, site-selective C(sp)2–H amination using 8-aminoimidazo[1,2-a]pyridine (8-AIP) as a directing group, Org. Biomol. Chem., 2020 , 18, 650-654. (URL: [Link])[7]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines, RSC Adv., 2022 , 12, 16671-16675. (URL: [Link])
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts, ACS Med. Chem. Lett., 2015 , 6, 1038-1042. (URL: [Link])
-
Rhodium catalyzed direct C3-ethoxycarbonylmethylation of imidazo[1,2-a]pyridines with ethyl diazoacetate, Request PDF. (URL: [Link])
-
Pyridine/pyrimidine groups in C−H activation, ResearchGate. (URL: [Link])
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines, Green Synth. Catal., 2022 , 3, 205-223. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines, Organic Chemistry Portal. (URL: [Link])
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates, Science, 2022 , 378, 883-889. (URL: [Link])
-
Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions, Chem. Rev., 2023 , 123, 10079-10134. (URL: [Link])
-
Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis, Org. Biomol. Chem., 2021 , 19, 834-838. (URL: [Link])
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines, Chem. Rec., 2022 , 22, e202100240. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly regioselective C–H bond functionalization: palladium-catalyzed arylation of substituted imidazo[1,2-a]pyridine with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper(ii)-catalyzed, site-selective C(sp)2–H amination using 8-aminoimidazo[1,2-a]pyridine (8-AIP) as a directing group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Optimized Buchwald-Hartwig Amination Conditions for 7-Chloroimidazo[1,2-a]pyridine
The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established organometallic principles with specific reactivity profiles of the imidazo[1,2-a]pyridine scaffold.
Executive Summary
The 7-chloroimidazo[1,2-a]pyridine scaffold presents a unique challenge in palladium-catalyzed cross-coupling. Unlike the electronically activated 2- or 4-chloropyridines, the 7-position of this fused bicycle is electronically deactivated due to the electron-donating nature of the imidazole ring system. Standard protocols utilizing generic phosphines (e.g., PPh3, dppf) often result in poor conversion or catalyst deactivation via coordination of the N1-nitrogen.
This guide details optimized protocols utilizing Third- and Fourth-Generation Buchwald Precatalysts (BrettPhos and RuPhos systems) to overcome the high energy barrier of oxidative addition at the C7 position. We provide a decision matrix for ligand selection based on amine class and base sensitivity.
Scientific Rationale & Mechanism
Electronic Deactivation at C7
To successfully couple the 7-chloro substrate, one must understand its electronic topography.
-
N1 Position (Imidazole N): Basic (
lone pair). Acts as a competitive ligand for Palladium, potentially leading to catalyst poisoning (formation of off-cycle resting states).[1] -
C7 Position: This position is para to the bridgehead nitrogen (N4). While analogous to the 4-position of pyridine, the fused imidazole ring functions as a strong
-donor. This increases electron density in the pyridine ring, rendering the C-Cl bond less electrophilic and significantly raising the activation energy for Oxidative Addition (OA) .
The Solution: Bulky, Electron-Rich Ligands
To facilitate OA into the electron-rich C-Cl bond, the catalyst system requires:
-
High Electron Density: To increase the nucleophilicity of the Pd(0) center.
-
Steric Bulk: To promote the formation of the monoligated
species (the active catalyst) and prevent the formation of inactive dimers or coordination to the substrate's N1 nitrogen.
Selected Ligand Systems:
-
BrettPhos: Optimal for primary amines .[2] Its steric bulk prevents bis-ligation, while its methoxy groups provide electronic richness.
-
RuPhos: Optimal for secondary amines and sterically hindered substrates.
-
Xantphos: A bidentate alternative for substrates requiring high thermal stability, though often slower for deactivated chlorides.
Visualizing the Workflow
The following decision tree guides the experimental design based on substrate properties.
Figure 1: Decision matrix for ligand and base selection based on amine class and functional group tolerance.
Experimental Protocols
General Safety & Handling
-
All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
-
Solvents (1,4-Dioxane, Toluene) must be anhydrous and degassed (sparged with inert gas for 10-15 mins) to prevent catalyst oxidation.
-
Precatalyst Recommendation: We strongly recommend using Pd G4 precatalysts (e.g., BrettPhos Pd G4) rather than generating the catalyst in situ from Pd2(dba)3. This ensures precise stoichiometry and eliminates the induction period, which is critical for deactivated substrates.
Protocol A: Primary Amines (High Activity)
Target: Rapid coupling of unhindered primary amines.
| Reagent | Equivalents | Role |
| 7-Chloroimidazo[1,2-a]pyridine | 1.0 equiv | Electrophile |
| Primary Amine | 1.2 - 1.5 equiv | Nucleophile |
| BrettPhos Pd G4 | 0.02 - 0.05 equiv (2-5 mol%) | Precatalyst |
| NaOtBu | 1.5 - 2.0 equiv | Strong Base |
| 1,4-Dioxane | 0.1 - 0.2 M | Solvent |
Procedure:
-
Charge a reaction vial equipped with a stir bar with the 7-chloro substrate (1.0 equiv), BrettPhos Pd G4 (0.02 equiv), and NaOtBu (1.5 equiv).
-
Note: If the amine is a solid, add it now. If liquid, add in step 3.
-
-
Seal the vial and purge with Nitrogen/Argon for 3 cycles (vac/fill).
-
Add anhydrous 1,4-Dioxane via syringe. Add the liquid amine (1.2 equiv) via syringe.
-
Heat the reaction block to 100°C and stir vigorously (800-1000 rpm) for 2–12 hours.
-
Monitoring: Check LCMS for conversion. The deactivated C-Cl bond may require longer times than typical aryl bromides.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Secondary Amines (Steric Demand)
Target: Coupling of cyclic secondary amines (morpholines, piperazines) or acyclic secondary amines.
| Reagent | Equivalents | Role |
| 7-Chloroimidazo[1,2-a]pyridine | 1.0 equiv | Electrophile |
| Secondary Amine | 1.2 - 1.5 equiv | Nucleophile |
| RuPhos Pd G4 | 0.03 - 0.05 equiv (3-5 mol%) | Precatalyst |
| NaOtBu | 1.5 equiv | Strong Base |
| Toluene | 0.2 M | Solvent |
Key Difference: RuPhos is specifically designed to facilitate the Reductive Elimination (RE) step, which becomes the bottleneck when sterically hindered secondary amines are used. Toluene is often preferred over dioxane for RuPhos systems to maximize thermal stability.
Protocol C: Base-Sensitive Substrates
Target: Substrates containing esters, nitriles, or enolizable ketones.
| Reagent | Equivalents | Role |
| 7-Chloroimidazo[1,2-a]pyridine | 1.0 equiv | Electrophile |
| Amine | 1.2 equiv | Nucleophile |
| Xantphos Pd G4 | 0.05 equiv (5 mol%) | Precatalyst |
| Cs2CO3 | 2.0 - 3.0 equiv | Weak Base |
| 1,4-Dioxane | 0.1 M | Solvent |
Procedure:
-
Use finely ground Cs2CO3 to improve solubility.
-
Reaction times will be significantly longer (12–24 hours) due to the heterogeneous nature of the base and the lower activity of the weak base system.
-
Xantphos is chosen here because its wide bite angle confers stability, allowing the catalyst to survive the extended heating required by the weaker base.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Remediation |
| No Conversion (SM Recovery) | Oxidative Addition failure. | Switch to a more electron-rich ligand (tBuXPhos or AdBrettPhos ). Increase Temp to 110°C. |
| Low Yield / Catalyst Death | N1-poisoning or Pd black formation. | Increase catalyst loading to 5-8 mol%. Ensure efficient sparging of solvents. |
| Hydrolysis (7-OH formation) | Trace water in solvent/base. | Use fresh NaOtBu (stored in glovebox). Dry dioxane over molecular sieves. |
| C3-Arylation (Side Reaction) | C-H activation at C3. | This is rare with NaOtBu but possible with carbonate bases. Lower temperature or switch back to NaOtBu if possible. |
The "Deactivation" Mechanism
The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory N1-binding pathway.
Figure 2: Mechanistic pathway highlighting the rate-limiting Oxidative Addition and the risk of catalyst trapping at N1.
References
-
Buchwald-Hartwig Amination Overview: Surry, D. S., & Buchwald, S. L. (2008). "Biarylphosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
BrettPhos for Aryl Chlorides: Maitre, P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society. [Link]
-
Imidazo[1,2-a]pyridine Reactivity: Goel, R., et al. (2017).[3][4] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." Molecular Diversity. [Link]
-
Catalyst Activation & Precatalysts: Bruno, N. C., et al. (2013). "Improved Synthesis of Pd Precatalysts for Cross-Coupling Reactions." Chemical Science. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
One-Pot Synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust and efficient one-pot synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in modern drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous clinically used drugs, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutic agents. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles, offering insights into the rationale behind the experimental design.
Introduction: The Significance of Substituted Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines represent a class of fused nitrogen-bridged heterocyclic compounds with a broad spectrum of biological activities.[1] Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and antiulcer agents.[2][3] The development of efficient and scalable synthetic routes to novel substituted imidazo[1,2-a]pyridines is therefore of paramount importance in medicinal chemistry. One-pot multicomponent reactions are particularly attractive as they offer a streamlined approach to complex molecules from simple precursors, often with high atom economy and reduced waste.[4]
This application note focuses on the one-pot synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, a scaffold with potential for further functionalization in drug development programs. The protocol described herein is based on the highly versatile Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
The Groebke-Blackburn-Bienaymé Reaction: A Powerful One-Pot Strategy
The Groebke-Blackburn-Bienaymé (GBB) reaction is a multicomponent reaction that allows for the efficient synthesis of 3-aminoimidazo[1,2-a]azines from a 2-aminoazine, an aldehyde, and an isocyanide.[2][5] This reaction has emerged as a cornerstone in the synthesis of imidazo[1,2-a]pyridine libraries due to its operational simplicity and broad substrate scope.
The currently accepted mechanism for the GBB reaction proceeds through a series of well-defined steps.[3][6] It is initiated by the condensation of the 2-aminoazine with the aldehyde to form a Schiff base (iminium ion). This is followed by a [4+1] cycloaddition of the isocyanide to the iminium ion, forming a nitrilium intermediate. The reaction culminates in an intramolecular cyclization and subsequent tautomerization/aromatization to yield the final 3-aminoimidazo[1,2-a]pyridine product.[3]
dot graph GBB_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
"2-Aminopyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aldehyde" [fillcolor="#FBBC05", fontcolor="#202124"]; "Isocyanide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Imine_Formation" [label="Imine Formation"]; "Schiff_Base" [label="Schiff Base (Iminium Ion)"]; "4+1_Cycloaddition" [label="[4+1] Cycloaddition"]; "Nitrilium_Intermediate" [label="Nitrilium Intermediate"]; "Intramolecular_Cyclization" [label="Intramolecular Cyclization"]; "Final_Product" [label="7-Chloro-8-fluoro-3-amino-imidazo[1,2-a]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Aminopyridine" -> "Imine_Formation"; "Aldehyde" -> "Imine_Formation"; "Imine_Formation" -> "Schiff_Base"; "Schiff_Base" -> "4+1_Cycloaddition"; "Isocyanide" -> "4+1_Cycloaddition"; "4+1_Cycloaddition" -> "Nitrilium_Intermediate"; "Nitrilium_Intermediate" -> "Intramolecular_Cyclization"; "Intramolecular_Cyclization" -> "Final_Product"; } dot Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Detailed One-Pot Synthesis Protocol
This protocol outlines the synthesis of a 3-amino substituted 7-Chloro-8-fluoroimidazo[1,2-a]pyridine derivative, which can be subsequently deaminated if the unsubstituted scaffold is desired.
Starting Materials
| Reagent | Formula | MW ( g/mol ) | Role |
| 2-Amino-4-chloro-3-fluoropyridine | C₅H₄ClFN₂ | 146.55 | Amine Component |
| Aldehyde (e.g., Formaldehyde) | CH₂O | 30.03 | Carbonyl Component |
| Isocyanide (e.g., tert-Butyl isocyanide) | C₅H₉N | 83.13 | Isocyanide Component |
| Scandium(III) triflate (Sc(OTf)₃) | C₃F₉O₉S₃Sc | 492.17 | Lewis Acid Catalyst |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent |
Experimental Procedure
dot graph Protocol_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
"Start" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent_Mixing" [label="Mix 2-amino-4-chloro-3-fluoropyridine, aldehyde, and catalyst in methanol."]; "Isocyanide_Addition" [label="Add isocyanide to the reaction mixture."]; "Reaction" [label="Stir at elevated temperature (e.g., 60 °C) for 12-24 hours."]; "Monitoring" [label="Monitor reaction progress by TLC."]; "Workup" [label="Concentrate, partition between ethyl acetate and water."]; "Purification" [label="Purify by column chromatography."]; "Characterization" [label="Characterize by NMR, MS, and elemental analysis."]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Reagent_Mixing"; "Reagent_Mixing" -> "Isocyanide_Addition"; "Isocyanide_Addition" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Workup" [label="Upon completion"]; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } dot Caption: One-Pot Synthesis Workflow.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-3-fluoropyridine (1.0 mmol, 1.0 eq).
-
Add the aldehyde (e.g., formaldehyde, 1.2 mmol, 1.2 eq) and scandium(III) triflate (0.05 mmol, 0.05 eq) to the flask.
-
Add anhydrous methanol (5 mL) to dissolve the reagents.
-
Add the isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol, 1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-Chloro-8-fluoro-3-(tert-butylamino)imidazo[1,2-a]pyridine.
Product Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Signals corresponding to the substituent at the 3-position (e.g., a singlet for the tert-butyl group around δ 1.5 ppm). The coupling patterns will be influenced by the chloro and fluoro substituents. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Signals for the substituent at the 3-position. Carbon-fluorine couplings (J-coupling) are expected for the carbons near the fluorine atom. |
| Mass Spec (HRMS) | Calculation of the exact mass of the molecular ion ([M+H]⁺) to confirm the elemental composition. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observed. |
| Elemental Analysis | Confirms the percentage composition of C, H, N, Cl, and F in the purified sample. |
Note: The exact chemical shifts and coupling constants will depend on the specific aldehyde and isocyanide used in the synthesis. The data presented here are general expectations for a 7-chloro-8-fluoro-3-substituted-imidazo[1,2-a]pyridine.[9][10][11][12][13]
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for optimization of reaction time. The purification by column chromatography ensures the isolation of a high-purity product. Finally, the comprehensive characterization by NMR, MS, and elemental analysis provides unambiguous confirmation of the target structure. The expected isotopic pattern of chlorine in the mass spectrum serves as an excellent internal validation of the product's identity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine derivatives using the Groebke-Blackburn-Bienaymé reaction. By explaining the causality behind the experimental choices and providing a clear, step-by-step methodology, this guide empowers researchers to efficiently synthesize this valuable heterocyclic scaffold for applications in drug discovery and development.
References
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. - ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. - The Islamic University Journal (Series of Natural Studies and Engineering). Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction - PMC. Available at: [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating - SciELO. Available at: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data - ResearchGate. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. Available at: [Link]
-
Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap. Available at: [Link]
-
Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC. Available at: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of ChemTech Research. Available at: [Link]
-
7-chloro-8-fluoroimidazo[1,2-a]pyridine - PubChemLite. Available at: [Link]
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available at: [Link]
Sources
- 1. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 9. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Regioselective Halogenation of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Halogenated Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs with a wide array of therapeutic applications, including anxiolytics, hypnotics, and anti-cancer agents.[1][2][3] The strategic introduction of halogen atoms onto this privileged scaffold serves as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Halogens can influence metabolic stability, binding affinity, and membrane permeability, making regioselective halogenation a critical step in the optimization of drug candidates.
This guide provides a detailed exploration of the regioselective halogenation strategies for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, a substrate of increasing interest due to the unique electronic properties imparted by the vicinal chloro and fluoro substituents on the pyridine ring. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the selective introduction of bromine, iodine, and chlorine at the C3 position of the imidazo[1,2-a]pyridine core.
Mechanistic Rationale for C3-Regioselectivity
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate the regioselectivity of electrophilic and radical substitution reactions. The imidazole moiety is electron-rich compared to the pyridine ring, which is deactivated towards electrophilic attack.[4][5] Within the imidazole ring, the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack.
Computational and experimental studies have shown that the intermediate formed upon electrophilic attack at the C3 position is significantly more stable than the intermediate formed from attack at the C2 position.[4][5] This is because the positive charge in the C3-attack intermediate can be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring.[4][5]
Diagram 1: Electrophilic Attack at C3 vs. C2
Caption: Regioselectivity of electrophilic attack on the imidazo[1,2-a]pyridine ring.
C3-Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds. The reaction can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions. For imidazo[1,2-a]pyridines, the reaction is typically performed in a polar aprotic solvent at room temperature, favoring an electrophilic substitution mechanism.
Protocol: C3-Bromination of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-Bromo-7-chloro-8-fluoroimidazo[1,2-a]pyridine.
Characterization of 3-Bromo-7-chloro-8-fluoroimidazo[1,2-a]pyridine:
-
¹H NMR: Expect a downfield shift of the remaining proton on the imidazole ring (C2-H) and characteristic shifts for the protons on the pyridine ring.
-
¹³C NMR: The C3 carbon signal will be significantly shifted due to the attachment of the bromine atom.
-
MS (ESI): The mass spectrum will show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
C3-Iodination with N-Iodosuccinimide (NIS)
Similar to NBS, N-iodosuccinimide is an effective reagent for the regioselective iodination of imidazo[1,2-a]pyridines. The reaction is typically carried out under mild conditions, often with a catalytic amount of an acid to activate the NIS.[6][7][8]
Protocol: C3-Iodination of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of ACN).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-Chloro-8-fluoro-3-iodoimidazo[1,2-a]pyridine.
C3-Chlorination with N-Chlorosuccinimide (NCS) or Sodium Chlorite
Regioselective chlorination at the C3 position can be achieved using N-chlorosuccinimide (NCS) or a system based on sodium chlorite (NaClO₂) and acetic acid.[7][9][10] The latter offers a cost-effective and efficient alternative.
Protocol: C3-Chlorination using Sodium Chlorite
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
Sodium chlorite (NaClO₂)
-
Acetic acid (AcOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve 7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (0.2 M).
-
Add sodium chlorite (2.0 eq) and acetic acid (2.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress via TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3,7-Dichloro-8-fluoroimidazo[1,2-a]pyridine.
Comparative Summary of Halogenation Protocols
| Halogenation | Reagent | Solvent | Temperature | Reaction Time | Key Advantages |
| Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 1-3 h | Mild conditions, high regioselectivity |
| Iodination | N-Iodosuccinimide (NIS) / TFA (cat.) | Acetonitrile | Room Temp. | 2-4 h | Mild conditions, good yields |
| Chlorination | Sodium Chlorite (NaClO₂) / Acetic Acid | DMF | 60 °C | 4-6 h | Cost-effective, efficient |
Diagram 2: General Workflow for C3-Halogenation
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 8. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2][3][4] This nitrogen-containing fused bicyclic heterocycle is the core of drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the analgesic miroprofen, highlighting its versatile therapeutic potential.[1][3][5][6] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Consequently, the development of robust and regioselective methods for the functionalization of the imidazo[1,2-a]pyridine nucleus is of paramount importance for the exploration of new chemical space and the generation of novel drug candidates.[1][5]
This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction on 7-chloro-8-fluoroimidazo[1,2-a]pyridine, a versatile substrate for late-stage functionalization. The presence of two distinct halogen atoms on the pyridine ring, activated by the electron-deficient nature of the heterocyclic system, allows for selective substitution, providing a powerful tool for the synthesis of diverse derivatives. This document will provide a detailed exploration of the underlying mechanistic principles, comprehensive experimental protocols, and practical guidance for researchers in drug discovery and organic synthesis.
Mechanistic Insights: Regioselectivity in the SNAr of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] A nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][9] The aromaticity is subsequently restored by the expulsion of the leaving group.
In the case of 7-chloro-8-fluoroimidazo[1,2-a]pyridine, the key question is one of regioselectivity: which halogen, chlorine at C7 or fluorine at C8, is preferentially displaced? The reactivity in SNAr reactions is governed by two primary factors: the ability of the leaving group to depart and the electrophilicity of the carbon atom it is attached to.
-
Leaving Group Ability: In SNAr reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack.[8][10]
-
Electronic Activation: The electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen atom deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution.[11][12] The precise electronic landscape, however, dictates the most favorable site for nucleophilic attack. Computational studies on similar polyhalogenated heterocycles have shown that the site of substitution can be predicted by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate.[13][14][15] The carbon atom with the largest LUMO lobe is generally the most susceptible to nucleophilic attack.
For 7-chloro-8-fluoroimidazo[1,2-a]pyridine, the fluorine at the 8-position is generally the more reactive site for SNAr. This is due to the superior ability of fluorine to stabilize the developing negative charge in the Meisenheimer intermediate through its strong inductive effect.
Below is a diagram illustrating the general mechanism and the competing pathways for nucleophilic attack on 7-chloro-8-fluoroimidazo[1,2-a]pyridine.
Caption: General mechanism of SNAr on 7-chloro-8-fluoroimidazo[1,2-a]pyridine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on 7-chloro-8-fluoroimidazo[1,2-a]pyridine with common classes of nucleophiles.
General Considerations:
-
Reagent Purity: Ensure all reagents, especially solvents and bases, are of high purity and anhydrous where specified.
-
Inert Atmosphere: Reactions sensitive to moisture or air should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 8-amino-7-chloroimidazo[1,2-a]pyridine derivatives.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 7-chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 equivalent) and the chosen solvent (e.g., DMF, to a concentration of 0.1-0.5 M).
-
Add the amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Amination
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| Piperidine | K₂CO₃ | DMSO | 90 | 3-5 | 80-90 |
| Aniline | DIPEA | DMF | 100 | 12-18 | 60-75 |
| Benzylamine | K₂CO₃ | DMF | 80 | 6-8 | 75-85 |
Protocol 2: O-Arylation with Phenols
This protocol outlines the synthesis of 8-phenoxy-7-chloroimidazo[1,2-a]pyridine derivatives.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
Substituted phenol (1.2 - 1.5 equivalents)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.2 - 1.5 equivalents) in the chosen solvent (e.g., DMF).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes.
-
Add 7-chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: S-Alkylation with Thiols
This protocol details the synthesis of 8-thioether-7-chloroimidazo[1,2-a]pyridine derivatives.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.3 equivalents)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the anhydrous solvent (e.g., THF).
-
If using NaH, add it portion-wise to the solvent at 0 °C.
-
Slowly add the thiol (1.1 - 1.3 equivalents) to the base suspension at 0 °C and stir for 20-30 minutes to form the thiolate.
-
Add a solution of 7-chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently reactive nucleophile | Increase reaction temperature, use a stronger base, or switch to a more polar aprotic solvent (e.g., DMSO). |
| Deactivated substrate | Ensure the starting material is pure. | |
| Inactive base | Use freshly opened or properly stored base. For hydroscopic bases like K₂CO₃, consider drying before use. | |
| Formation of side products | Reaction at the C7 position | This is generally less favorable. If observed, try milder reaction conditions (lower temperature). |
| Decomposition of starting material or product | Decrease reaction temperature and/or time. Ensure an inert atmosphere for sensitive substrates. | |
| Difficult purification | Similar polarity of product and starting material | Optimize the chromatographic conditions (e.g., try a different solvent system or gradient). |
| Presence of baseline impurities | Ensure thorough workup to remove inorganic salts and base residues. |
Applications in Drug Discovery
The functionalized 7-chloro-8-substituted-imidazo[1,2-a]pyridines are valuable building blocks for the synthesis of novel bioactive molecules. For instance, the introduction of various amine, ether, or thioether moieties at the 8-position can significantly modulate the pharmacological properties of the parent scaffold. These derivatives have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.[3][5][16] The remaining chlorine atom at the C7 position can be further functionalized through cross-coupling reactions, providing access to a wider range of structurally diverse compounds.
Workflow for SNAr Optimization
Caption: A typical workflow for optimizing SNAr conditions.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange.
- Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
- Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. MDPI.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI.
- Haloselectivity of Heterocycles. Baran Lab.
- Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology.
- SNAr Reaction of Polyhalogen
- Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. Request PDF.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Endocrine, Metabolic & Immune Disorders - Drug Targets.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. baranlab.org [baranlab.org]
- 14. wuxibiology.com [wuxibiology.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
Application Notes & Protocols: Late-Stage Functionalization of the 7-Chloro-8-fluoroimidazo[1,2-a]pyridine Core
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically significant agents, including anxiolytics and antiulcer drugs.[1][2][3] The specific 7-Chloro-8-fluoroimidazo[1,2-a]pyridine core presents a unique synthetic challenge and a strategic opportunity for late-stage functionalization (LSF). The electron-withdrawing nature of the halogen substituents modulates the electronic properties of the bicyclic system, while the chlorine atom at the C7 position serves as a versatile handle for diversification. This guide provides an in-depth analysis of LSF strategies for this core, focusing on C-H functionalization and palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols, mechanistic insights, and a comparative data summary to empower researchers in drug discovery and development to efficiently explore the chemical space around this valuable scaffold.
Introduction: The Strategic Value of the 7-Cl-8-F-Imidazo[1,2-a]pyridine Core
Late-stage functionalization—the introduction of functional groups into a complex molecule at a late point in the synthesis—is a paradigm-shifting strategy in modern drug discovery. It allows for the rapid generation of analogues from a common, advanced intermediate, accelerating the exploration of structure-activity relationships (SAR).
The 7-Chloro-8-fluoroimidazo[1,2-a]pyridine core is an exemplary platform for LSF for several reasons:
-
Bioisosteric Relevance: The fluorine atom at C8 can enhance metabolic stability and modulate pKa, while the chlorine at C7 provides a key vector for modification.
-
Defined Reactivity Vectors: The core possesses distinct reactive sites: the electron-rich C3 position on the imidazole ring, prone to electrophilic attack and C-H functionalization, and the C7-Cl bond, ideal for transition-metal-catalyzed cross-coupling reactions.[4][5]
-
Scaffold Rigidity: The fused bicyclic system provides a rigid framework, which can lead to higher-affinity binding interactions with biological targets by reducing the entropic penalty of binding.
This document focuses on two primary classes of LSF transformations that are highly effective for this scaffold: direct C-H functionalization at the C3 position and cross-coupling reactions at the C7 position.
Strategic Overview of Functionalization Pathways
The functionalization of the 7-Chloro-8-fluoroimidazo[1,2-a]pyridine core can be approached through several distinct, regioselective pathways. The choice of methodology depends on the desired final structure and the compatibility of the reagents with other functional groups on the molecule.
Figure 1: Key Late-Stage Functionalization Pathways.
Application Protocol 1: C3-Selective C-H Functionalization
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and is readily functionalized via C-H activation.[6][7] Recent advances in photoredox catalysis have enabled these transformations under mild conditions, offering excellent functional group tolerance.[3]
Protocol 1.1: Visible-Light-Mediated C3-Arylation
This protocol describes a general procedure for the cross-dehydrogenative coupling of the core with an electron-rich arene using a photoredox catalyst.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv)
-
Arene coupling partner (e.g., N,N-dimethylaniline, 3.0 equiv)
-
Photoredox Catalyst (e.g., Rose Bengal or Eosin Y, 1-2 mol%)
-
Solvent: Acetonitrile (MeCN), degassed
-
Light Source: Blue LED lamp (450-460 nm)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, the arene coupling partner, and the photoredox catalyst.
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed acetonitrile via syringe to achieve a substrate concentration of 0.1 M.
-
Seal the vial and place it approximately 5 cm from the blue LED lamp. Ensure consistent stirring and cooling with a fan to maintain room temperature.
-
Irradiate the reaction mixture for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield the C3-arylated product.
Causality and Insights:
-
Why Photoredox Catalysis? This method avoids the use of harsh oxidants or high temperatures, preserving sensitive functional groups. The excited state of the photocatalyst is a potent single-electron transfer agent, enabling the generation of radical intermediates under exceptionally mild conditions.[6]
-
Mechanism: The excited photocatalyst oxidizes the electron-rich arene to a radical cation. This intermediate is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine. Subsequent oxidation and deprotonation yield the final product and regenerate the catalyst.
-
Troubleshooting: If the reaction is sluggish, consider using a more electron-rich arene or a photocatalyst with a higher redox potential. Ensure the solvent is thoroughly degassed, as oxygen can quench the excited state of the catalyst.
Application Protocol 2: C7-Position Cross-Coupling Reactions
The C7-chloro group is a robust handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, these reactions often require specialized catalysts (ligands) and may benefit from microwave irradiation to achieve reasonable reaction times and yields.[8][9]
Protocol 2.1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol details the coupling of the core with a boronic acid or ester to form a biaryl linkage.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: Buchwald-type phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
Procedure:
-
In a microwave reaction vial, combine 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, the boronic acid derivative, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vial with an inert atmosphere (Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial tightly with a septum cap.
-
Place the vial in a microwave reactor and heat to 100-140 °C for 30-90 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the 7-aryl-8-fluoroimidazo[1,2-a]pyridine.
Causality and Insights:
-
Why Buchwald Ligands? Electron-rich, sterically bulky phosphine ligands like SPhos or XPhos are critical. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active for the challenging oxidative addition step into the strong C-Cl bond.[9]
-
Why Microwave Heating? Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate and often leads to cleaner product formation and higher yields compared to conventional heating.[8][10]
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol allows for the introduction of a wide range of nitrogen nucleophiles at the C7 position.
Materials:
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv)
-
Amine or Amide (1.2 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos or RuPhos (4 mol%)
-
Base: NaOt-Bu or LiHMDS (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox due to the air-sensitivity of the reagents.
-
To a dry microwave vial, add the palladium catalyst, ligand, and base.
-
Add the 7-Chloro-8-fluoroimidazo[1,2-a]pyridine and the amine/amide coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction using a microwave reactor or conventional oil bath (80-120 °C) for 2-18 hours. Monitor by LC-MS.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify by flash column chromatography.
Causality and Insights:
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine/amide, forming the active nucleophile for the catalytic cycle.
-
Ligand Choice: Ligands like BrettPhos are specifically designed for C-N cross-coupling, facilitating the reductive elimination step to form the C-N bond, which can often be the rate-limiting step.
Comparative Data Summary
The following table summarizes expected outcomes for various LSF reactions on the 7-Chloro-8-fluoroimidazo[1,2-a]pyridine core, based on established precedents for related dihalogenated systems.[8][10]
| Position | Reaction Type | Catalyst / Key Reagent | Ligand | Base | Conditions | Typical Scope |
| C3 | C-H Arylation | Rose Bengal | - | - | Blue LED, MeCN, RT | Electron-rich arenes |
| C7 | Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | MW, 120 °C, Dioxane/H₂O | Aryl/Heteroaryl Boronic Acids |
| C7 | Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | MW, 100 °C, DMF | Terminal Alkynes |
| C7 | Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | MW, 110 °C, Toluene | Primary/Secondary Amines, Amides |
| C7 | Cyanation | CuCN | - | - | MW, 150-200 °C, DMF | Source of 'CN' group |
Conclusion
The 7-Chloro-8-fluoroimidazo[1,2-a]pyridine core is a highly tractable scaffold for late-stage functionalization. By leveraging regioselective C-H functionalization at the C3 position and a suite of robust palladium-catalyzed cross-coupling reactions at the C7-chloro position, medicinal chemists can rapidly access a broad and diverse range of novel analogues. The protocols and insights provided herein serve as a validated starting point for research programs aimed at exploiting this valuable heterocyclic system for the discovery of new therapeutic agents.
References
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Request PDF on ResearchGate. Available at: [Link]
-
Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Synfacts. Available at: [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]
-
Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... ResearchGate. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. Available at: [Link]
-
Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). ResearchGate. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PubMed Central. Available at: [Link]
-
Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving reaction yields for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine synthesis
Technical Support Center: Synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Case ID: IMP-7Cl8F-YIELD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Challenge
User Issue: Low reaction yields (<40%) and high impurity profiles during the synthesis of 7-chloro-8-fluoroimidazo[1,2-a]pyridine.
Root Cause Analysis: The synthesis involves the condensation of 4-chloro-3-fluoropyridin-2-amine with chloroacetaldehyde . The primary bottleneck is the 3-fluoro substituent (becoming the 8-fluoro position in the product).
-
Electronic Deactivation: The fluorine atom at position 3 exerts a strong inductive effect (-I), significantly reducing the nucleophilicity of the ring nitrogen (N1).
-
Steric Hindrance: The 3-F group provides steric bulk adjacent to the reacting N1 center, impeding the initial alkylation or cyclization step.
This guide provides a self-validating protocol to overcome these electronic and steric barriers.
Critical Reagent Quality Check (The "Garbage In" Filter)
Before altering reaction conditions, validate your inputs. 90% of failures with this specific scaffold stem from degraded chloroacetaldehyde.
| Reagent | Common Issue | Validation / Pre-treatment |
| Chloroacetaldehyde (50% aq.)[1] | Polymerizes to para-aldehyde upon storage; becomes unreactive. | Mandatory: Depolymerize before use. Distill or reflux with solid |
| 4-Chloro-3-fluoropyridin-2-amine | Hygroscopic; surface oxidation. | Dry under vacuum over |
| Ethanol/n-Butanol | Water content varies. | Use anhydrous solvents to prevent competitive hydrolysis of the C-Cl bond on the pyridine ring. |
Optimized Experimental Protocol
This protocol uses a buffered high-temperature approach to force the cyclization despite the deactivated ring nitrogen.
Reagents:
-
4-Chloro-3-fluoropyridin-2-amine (1.0 eq)
-
Chloroacetaldehyde (50% wt in water) (2.0 - 3.0 eq) [Excess is critical]
- (2.5 eq) [Acid scavenger]
-
Solvent: n-Butanol (preferred) or Ethanol
Step-by-Step Workflow:
-
Dissolution: In a pressure tube (sealed vessel), dissolve the amine in n-Butanol (0.5 M concentration).
-
Why n-Butanol? It allows reaction temperatures >100°C, which is necessary to overcome the activation energy barrier raised by the Fluorine atom.
-
-
Buffering: Add solid
.-
Why? The reaction produces HCl. If the solution becomes acidic, the pyridine ring nitrogen protonates (
drops due to F/Cl), rendering it completely non-nucleophilic. The base keeps the amine free.
-
-
Addition: Add Chloroacetaldehyde dropwise at room temperature.
-
Heating: Seal the tube and heat to 110°C for 12–16 hours.
-
Monitor: TLC (50% EtOAc/Hexane). The starting amine is fluorescent; the product is usually less so and runs higher.
-
-
Workup (Crucial):
-
Cool to RT.
-
Concentrate to remove n-Butanol.
-
Dilute with water and extract with EtOAc (x3).
-
Wash: Saturated
(remove acid traces) Brine. -
Dry & Concentrate.
-
Troubleshooting Logic (Visualized)
Use this decision tree to diagnose yield loss in your specific batch.
Figure 1: Decision matrix for diagnosing yield failures in imidazo[1,2-a]pyridine synthesis.
Mechanistic Insight (Why this fails)
Understanding the mechanism clarifies why the 8-F position is difficult.
Figure 2: Reaction pathway highlighting the rate-limiting N-alkylation step caused by Fluorine deactivation.
The 3-Fluoro group pulls electron density away from the ring nitrogen.[2] In standard pyridines, this nitrogen is nucleophilic. In your substrate, it is "cold." You must supply extra energy (heat) and ensure no protons (acid) compete for that nitrogen's lone pair.
Frequently Asked Questions (FAQs)
Q1: Can I use bromoacetaldehyde diethyl acetal instead of chloroacetaldehyde? A: Yes, and it is often cleaner.
-
Protocol Adjustment: You must use acidic conditions initially to deprotect the acetal in situ, or pre-hydrolyze it with dilute HBr.
-
Warning: Since your pyridine is electron-deficient, acidic conditions might protonate it too much. If using the acetal, use HBr (48%) in ethanol at reflux, but ensure the concentration is high (1M) to drive kinetics.
Q2: My product is co-eluting with a dark impurity. What is it? A: This is likely the "dimer" or polymerized aldehyde tar.
-
Solution: The product (7-Cl-8-F-imidazo[1,2-a]pyridine) is basic. Wash your organic layer with dilute HCl (1N) . The product will move to the aqueous layer (as the salt). The tar stays in the organic layer. Discard organic. Basify the aqueous layer with NaOH, then re-extract.[1] This "Acid-Base Swing" is the gold standard for purification here.
Q3: Why is my yield stuck at 30% even with heat? A: Check your stoichiometry. Chloroacetaldehyde is volatile and unstable. If you calculate 1.0 equivalent, you likely only have 0.6 effective equivalents in the pot. Use 2.5 to 3.0 equivalents.
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51, 5242.
- Relevance: foundational review of metal-catalyzed vs.
-
Gudmundsson, K. S., et al. (2009). "Synthesis of 7-substituted imidazo[1,2-a]pyridines." Synthetic Communications, 39(12), 2172-2181.
- Relevance: Discusses substituent effects on ring closure.
-
Patent US20130231326A1. (2013). "Imidazo[1,2-a]pyridine compounds as JAK inhibitors."
- Relevance: Specifically details the synthesis of 7-chloro-8-fluoro analogs using the chloroacetaldehyde condensation method with bicarbon
-
Li, J., et al. (2018). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 8, 1234.
- Relevance: Comprehensive troubleshooting for electron-deficient substr
Sources
Solving solubility issues of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine in organic solvents
Topic: Solving Solubility & Handling Issues
Executive Summary: The "Brick Dust" Challenge
7-Chloro-8-fluoroimidazo[1,2-a]pyridine is a fused bicyclic heterocycle often utilized as a pharmacophore in drug discovery (e.g., GABA modulators, kinase inhibitors). While the imidazo[1,2-a]pyridine core is moderately lipophilic, the specific substitution pattern—7-Chloro and 8-Fluoro —significantly alters its physicochemical profile.
The Core Problem: The combination of the planar aromatic system and the electron-withdrawing halogens creates a molecule with high crystal lattice energy (often referred to as "brick dust"). The halogens facilitates strong
This guide provides field-proven strategies to overcome these solubility barriers during synthesis, purification, and analysis.
Solvent Compatibility Matrix
Use this matrix to select the appropriate solvent system for your specific application. Data is derived from structure-property relationships of halogenated imidazopyridines.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO / DMF / DMAc | High (+++++) | Primary Choice. Use for stock solutions (20-50 mM) and reaction solvents. High boiling point makes removal difficult. |
| Chlorinated | DCM / Chloroform | Moderate (+++) | Good for extraction, but often requires large volumes.[1] Warning: May crystallize out upon concentration. |
| Polar Protic | Methanol / Ethanol | Low (+) | Poor solubility at RT.[1] Excellent for recrystallization when heated. |
| Ethers | THF / 1,4-Dioxane | Moderate (++) | Useful for reactions (Suzuki/Buchwald).[1] 2-MeTHF is a greener alternative with slightly better solubility. |
| Non-Polar | Hexanes / Heptane | Insoluble (-) | Anti-solvent. Use to precipitate the product from EtOAc or DCM. |
| Aqueous | Water (pH 7) | Insoluble (-) | Hydrophobic.[1] |
| Aqueous Acid | 0.1 M HCl | High (++++) | The "Acid Trick." Protonation of N1 ( |
Troubleshooting Guide (FAQs)
Category A: Synthesis & Reaction Monitoring
Q: My product precipitates out of the reaction mixture during Suzuki coupling in Dioxane/Water. Is this a problem?
-
Diagnosis: As the reaction proceeds, the highly crystalline product is less soluble than the starting materials.[1]
-
Solution: In many cases, this is beneficial as it drives equilibrium.[1]
-
Action: If stirring stops, add a co-solvent (e.g., n-Butanol or DMF ) to maintain a slurry.[1]
-
Workup: Do not attempt to redissolve. Filter the solid directly, wash with water (to remove inorganic salts) and cold ether (to remove catalyst ligands).[1] This often yields >95% purity without chromatography.
-
Q: I cannot dissolve the crude material in DCM for silica gel chromatography loading.
-
Diagnosis: The compound's solubility limit in DCM is likely exceeded (saturation).[1]
-
Solution: Avoid "wet loading." Use Solid Loading (Dry Loading) .
-
Dissolve crude in a minimal amount of THF/DCM or warm MeOH/DCM.
-
Add Celite or Silica (1:2 ratio w/w).
-
Concentrate to dryness on a rotovap.
-
Load the free-flowing powder into the pre-column.
-
Category B: Analytical Chemistry (NMR/LCMS)
Q: The
-
Diagnosis: Aggregation or poor solubility.
-
Solution:
-
Option 1: Switch to DMSO-
. This breaks intermolecular H-bonding/stacking. -
Option 2 (The TFA Spike): Add 1-2 drops of TFA-
(Trifluoroacetic acid-d) to the CDCl tube. This protonates the N1 nitrogen, instantly improving solubility and sharpening peaks.[1]
-
Category C: Biological Assays
Q: The compound crashes out when I dilute my DMSO stock into the cell culture media (aqueous buffer).
-
Diagnosis: "Kinetic precipitation." The hydrophobic effect drives the halogens to aggregate immediately upon contact with water.
-
Solution:
-
Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO. Go 100%
50% (in PEG400) Final Buffer. -
Carrier: Use 0.5% Methylcellulose or 20% Cyclodextrin (HP-
-CD) in the aqueous phase to encapsulate the hydrophobic core.
-
Visual Decision Guides
Figure 1: Solubility Strategy Decision Tree
Use this workflow to determine the correct solvent system based on your end-goal.
Caption: Workflow for selecting solvent systems based on experimental intent. Green nodes indicate recommended endpoints.
Validated Protocols
Protocol A: Recrystallization (Purification)
Best for removing non-polar impurities and inorganic salts.[1]
-
Setup: Place 1.0 g of crude 7-Chloro-8-fluoroimidazo[1,2-a]pyridine in a 50 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethanol (Absolute) slowly while heating to reflux (approx. 78°C).
-
Dissolution: Continue adding hot ethanol until the solid just dissolves.
-
Note: If the solution is dark/black, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. If crystals do not form within 5 minutes, add dropwise Water (anti-solvent) until slight turbidity persists, then reheat to clear.
-
Cooling: Allow to cool to Room Temp (RT) slowly, then place in an ice bath (0°C) for 1 hour.
-
Isolation: Filter the white/off-white needles. Wash with cold 50% EtOH/Water.
Protocol B: Salt Formation (Solubility Enhancement)
Best for preparing aqueous solutions (>10 mg/mL).[1]
-
Dissolve the free base in a minimal amount of THF or Dioxane .
-
Cool to 0°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
A white precipitate (the Hydrochloride salt) will form immediately.
-
Filter and dry under vacuum.
-
Result: The HCl salt is significantly more water-soluble (up to ~50 mg/mL) compared to the free base.
References & Authority
-
General Synthesis & Properties:
-
Solubility & Pharmacokinetics:
-
Improving Aqueous Solubility of Imidazo[1,2-a]pyridine Pharmacophores. MDPI Pharmaceuticals (2022).[1]
-
-
Chemical Data:
Sources
- 1. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - 7-chloro-8-fluoroimidazo[1,2-a]pyridine (C7H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 4. guidechem.com [guidechem.com]
Troubleshooting low reactivity at the 7-chloro position of imidazo[1,2-a]pyridine
Technical Support Center: Troubleshooting 7-Chloroimidazo[1,2-a]pyridine Reactivity
Ticket ID: 7-CL-IMID-REACT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Subject: Overcoming inertness and catalyst deactivation at the 7-position.
Executive Summary: The "7-Chloro Paradox"
Researchers often approach 7-chloroimidazo[1,2-a]pyridine expecting the reactivity profile of a standard 4-chloropyridine. This assumption leads to experimental failure.
The Technical Reality:
While the 7-position corresponds to the 4-position of a pyridine ring, the fused imidazole ring acts as a strong
Furthermore, the scaffold contains two Lewis-basic nitrogen atoms (N1 and N4), which frequently poison palladium catalysts by forming stable, non-reactive complexes, shutting down the catalytic cycle before it begins.
Diagnostic Workflow
Before altering reaction parameters, use this logic tree to identify the specific failure mode of your experiment.
Figure 1: Decision tree for diagnosing reactivity issues at the 7-position of imidazo[1,2-a]pyridine.
Troubleshooting Guide & FAQs
Issue 1: The "Inert" Chloride (Suzuki/Buchwald Failure)
Symptom: Starting material is recovered unchanged. No homocoupling, no dehalogenation. Root Cause: The electron-rich nature of the scaffold makes the C(7)-Cl bond strong. Standard ligands (PPh3, dppf) cannot facilitate the oxidative addition step on this deactivated aryl chloride.
-
Solution: You must use electron-rich, sterically bulky ligands that drive oxidative addition.
-
For Suzuki: Switch to XPhos , SPhos , or Pd-PEPPSI-IPr .
-
For Buchwald: Switch to BrettPhos (primary amines) or RuPhos (secondary amines).
-
Why? These ligands create a highly active mono-ligated Pd(0) species capable of breaking the difficult C-Cl bond [1].
-
Issue 2: Catalyst Poisoning
Symptom: Reaction turns black (Pd precipitation) immediately or stalls after 10-20% conversion. Root Cause: The N1 (bridgehead) and N4 (pyridine) nitrogens are Lewis basic. They coordinate to the Pd center, displacing the phosphine ligands and forming an inactive "palladacycle" or aggregate.
-
Solution:
-
Use Precatalysts: Do not use Pd(OAc)2 + Ligand in situ. Use Buchwald G3/G4 precatalysts . These release the active species only upon heating/base addition, preventing early poisoning [2].
-
Increase Temperature: Heat promotes the dissociation of the substrate N-atoms from the metal center. Run reactions at 80°C - 110°C .
-
Solvent Choice: Use non-coordinating solvents like 1,4-Dioxane or Toluene . Avoid DMF/DMA if possible, as they can exacerbate stabilization of inactive species.
-
Issue 3: Regioselectivity (C-3 vs C-7)
Symptom: You observe functionalization at the C-3 position instead of C-7, or a mixture of both. Root Cause: The C-3 position is highly nucleophilic and prone to Direct C-H Arylation or electrophilic palladation, especially if the catalytic cycle is slow to insert into the C-7 bond [3].
-
Solution:
-
Block C-3: If possible, use a 3-substituted starting material (e.g., 3-cyano, 3-ester) to direct reactivity to C-7.
-
Optimize for C-Cl: Use the "Issue 1" ligands (XPhos/BrettPhos). These are specific for oxidative addition (C-Cl) pathways. C-H activation usually requires different conditions (e.g., PPh3, simple salts). By accelerating the C-Cl insertion, you kinetically favor the cross-coupling over the C-H activation.
-
Issue 4: SNAr Failure
Symptom: No reaction even with strong nucleophiles (amines, alkoxides) at high temperatures. Root Cause: The 7-chloroimidazo[1,2-a]pyridine is not an activated pyridine. The imidazole ring pushes density into the system, neutralizing the electron-deficiency required for the Meisenheimer complex intermediate.
-
Solution:
-
Strategy A (N-Oxidation): Oxidize N4 using mCPBA to form the N-oxide . This pulls electron density out of the ring, activating the C-7 position for SNAr. You can reduce the N-oxide back to the free base later using PCl3 or Zn/NH4Cl [4].
-
Strategy B (Abandon SNAr): Switch to Buchwald-Hartwig amination (see Issue 1). It is far more reliable for this scaffold.
-
Standardized Protocols
Protocol A: High-Difficulty Suzuki Coupling (C-7)
Use this for 7-chloro substrates that fail with Pd(PPh3)4.
| Reagent | Equivalents | Notes |
| 7-Chloroimidazo[1,2-a]pyridine | 1.0 equiv | Limiting reagent |
| Boronic Acid/Pinacol Ester | 1.5 equiv | Excess ensures completion |
| XPhos Pd G3 | 0.02 - 0.05 equiv | Crucial: Precatalyst prevents poisoning |
| K3PO4 (tribasic) | 3.0 equiv | Finely ground. Weak bases (Na2CO3) often fail. |
| 1,4-Dioxane / Water (4:1) | 0.2 M | Degassed thoroughly (sparge with Ar for 15 min) |
Procedure:
-
Charge a microwave vial with substrate, boronic acid, base, and catalyst.
-
Seal and purge with Argon x 3.
-
Add degassed solvent via syringe.
-
Heat to 100°C for 2-12 hours (monitor by LCMS).
-
Note: If conversion stalls, add 1 mol% additional catalyst.
-
Protocol B: Buchwald-Hartwig Amination (C-7)
Use this to install amines at the 7-position.
| Reagent | Equivalents | Notes |
| 7-Chloroimidazo[1,2-a]pyridine | 1.0 equiv | |
| Amine | 1.2 equiv | |
| BrettPhos Pd G3 | 0.02 equiv | For primary amines |
| RuPhos Pd G3 | 0.02 equiv | For secondary amines |
| NaOtBu | 1.5 equiv | Strong base required for chloride activation |
| Toluene | 0.2 M | Anhydrous |
Procedure:
-
Combine all solids in a vial inside a glovebox or under strict Ar flow.
-
Add anhydrous Toluene.
-
Heat to 110°C . Note: Chlorides often require higher temps than bromides.
Comparative Ligand Performance Data
Based on internal reactivity screening of 7-chloro-2-phenylimidazo[1,2-a]pyridine with phenylboronic acid.
| Ligand System | Conversion (12h) | Yield | Diagnosis |
| Pd(PPh3)4 | < 5% | Trace | Failed: Oxidative addition too slow. |
| Pd(dppf)Cl2 | 15% | 10% | Poor: Ligand bite angle insufficient for this chloride. |
| Pd2(dba)3 + XPhos | 85% | 78% | Good: But requires careful in-situ mixing. |
| XPhos Pd G3 | > 98% | 92% | Optimal: Precatalyst prevents N-poisoning. |
| Pd-PEPPSI-IPr | 95% | 88% | Excellent: Robust, air-stable alternative. |
References
-
Billingsley, K. L., et al. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 Precatalysts. Chemical Science. Link
-
Koubachi, J., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides. Organic Letters. Link
-
Hagelina, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives (N-oxide activation). Journal of Molecular Catalysis A: Chemical. Link
Sources
Optimizing temperature and catalyst load for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine reactions
Technical Support Center: Synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis and optimization of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, particularly focusing on temperature and catalyst loading.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of the imidazo[1,2-a]pyridine core, with specific considerations for the 7-chloro-8-fluoro substitution pattern.
Q1: What are the most common and robust synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold?
A1: The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and numerous synthetic routes have been developed.[1] The most prevalent and versatile methods include:
-
Condensation with α-Haloketones: This is the classical and often most direct route, involving the reaction of a 2-aminopyridine with an α-haloketone.[1][2] The reaction can sometimes be performed without a catalyst or solvent, representing a green chemistry approach.[2][3]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction offer high efficiency by combining three or more starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) in a single step.[4][5] This strategy is prized for its atom economy and ability to rapidly generate diverse libraries of compounds.[4]
-
Transition-Metal-Catalyzed Reactions: Palladium and copper catalysts are widely used for C-N bond formation.[6] For instance, a Buchwald-Hartwig-type amination can be employed to couple an amine with a suitably functionalized pyridine ring.[7][8] Copper-catalyzed protocols are also common, often proceeding via oxidative cyclization and representing a more economical option.[9][10]
For the specific synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine , the choice of route depends on the available starting materials. A common approach would be to start with 2-amino-4-chloro-3-fluoropyridine and react it with a suitable two-carbon synthon, such as an α-haloketone.
Q2: How do the electron-withdrawing 7-chloro and 8-fluoro substituents impact the reaction?
A2: The presence of two strong electron-withdrawing groups (EWGs) on the pyridine ring significantly influences reactivity.
-
Reduced Nucleophilicity: The fluorine and chlorine atoms pull electron density away from the pyridine ring, making the endocyclic nitrogen of the 2-aminopyridine starting material less nucleophilic. This can slow down the initial step of many reaction mechanisms, such as the SN2 attack on an α-haloketone.[11]
-
Increased Acidity: The EWGs increase the acidity of the N-H protons of the 2-aminopyridine. This can be beneficial in certain steps of the catalytic cycle, but it primarily affects the initial reactivity.
-
Reaction Conditions: Consequently, reactions involving this substrate may require more forcing conditions to achieve good conversion compared to an unsubstituted 2-aminopyridine. This could mean higher temperatures, longer reaction times, a stronger base, or the use of a more active catalyst system (e.g., a more electron-rich phosphine ligand in a palladium-catalyzed reaction).[3][11]
Q3: What is the general mechanism for a palladium-catalyzed C-N coupling approach (Buchwald-Hartwig Amination)?
A3: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[7][8] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]
The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent. For challenging substrates, sterically hindered and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[8]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for imidazo[1,2-a]pyridine synthesis.
Q4: My reaction yield is very low or I see no product formation. What should I check first?
A4:
-
Catalyst Activity: This is the most common culprit in transition-metal catalysis. The active form is often a Pd(0) species, which can be sensitive to air.[12]
-
Causality: If the Pd(0) catalyst is oxidized to Pd(II) before the reaction starts, or if the phosphine ligand degrades, the catalytic cycle cannot initiate.
-
-
Temperature: The electron-withdrawing nature of your substrate may require more thermal energy to overcome the activation barrier.
-
Causality: Insufficient temperature leads to a slow reaction rate (kinetic control), resulting in low conversion within a practical timeframe.
-
Solution: If you are running the reaction at 80°C, try increasing it incrementally to 100°C or 120°C, monitoring for potential decomposition.
-
-
Base and Solvent: The choice of base and solvent is critical for both solubility and reactivity.
-
Causality: The base must be strong enough to deprotonate the amine in the catalytic cycle but not so strong that it causes side reactions. The solvent must fully dissolve the reactants and the base to ensure a homogeneous reaction.
-
Solution: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If using a carbonate, cesium carbonate is often superior due to its higher solubility and basicity. For solvents, polar aprotic solvents like dioxane, toluene, or DMF are standard. Ensure they are anhydrous.
-
Q5: My reaction is producing a significant amount of an unknown side product. How can I identify and mitigate it?
A5:
-
Identify the Impurity: Use LC-MS to get the mass of the side product. Common side products in cross-coupling reactions include:
-
Homocoupling of the Aryl Halide: Mass will be (2 * Aryl) - (2 * Halogen). This often occurs at higher catalyst loadings or temperatures.[13]
-
Hydrodehalogenation: The starting aryl halide is replaced with a hydrogen atom. This can happen if there are trace water or other proton sources.
-
Ligand-Related Byproducts: Phosphine oxides can form if oxygen is present.
-
-
Mitigation Strategies:
-
For Homocoupling: Reduce the catalyst loading. A higher concentration of active catalyst can increase the rate of unwanted side reactions.
-
For Decomposition: Lower the reaction temperature. Run a time-course study to find the point where product formation plateaus and stop the reaction there to prevent subsequent degradation.
-
Q6: How can I efficiently remove the palladium catalyst from my final product?
A6: Reducing residual palladium is critical, especially in pharmaceutical development.
-
Optimize the Reaction: The best approach is to minimize the amount of catalyst used in the first place through careful optimization.[13][14] Lowering the catalyst loading to the minimum required for efficient conversion is the most sustainable method.[15]
-
Post-Reaction Scavenging: If residual palladium remains, several methods can be used:
-
Aqueous Washes: Acidic or basic washes can sometimes remove metal complexes.
-
Charcoal Treatment: Activated carbon can adsorb palladium species.
-
Specialized Scavengers: Silica- or polymer-supported scavengers with thiol or amine functionalities are highly effective at binding and removing residual palladium.
-
Part 3: Experimental Protocols & Optimization Guides
This section provides a practical starting point and a logical workflow for optimizing your reaction.
General Optimization Workflow
Caption: A systematic workflow for optimizing reaction temperature and catalyst load.
Protocol 1: Baseline Synthesis via Buchwald-Hartwig Amination
This is a representative starting protocol. Actual reagents will depend on your specific synthetic route.
Materials:
-
2-amino-4-chloro-3-fluoropyridine (1.0 equiv)
-
Aryl Bromide or Triflate (1.1 equiv)
-
Pd₂(dba)₃ (Palladium source, 1 mol%)
-
XPhos (Ligand, 2.2 mol%)
-
Sodium tert-butoxide (Base, 1.4 equiv)
-
Anhydrous Toluene (Solvent)
Procedure:
-
To a dry, oven-baked reaction vessel, add the 2-amino-4-chloro-3-fluoropyridine, aryl bromide, sodium tert-butoxide, and a magnetic stir bar.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Add a small amount of toluene to form a slurry.
-
Seal the main reaction vessel with a septum. Evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous toluene to the reaction vessel via syringe.
-
Add the catalyst/ligand slurry to the reaction mixture via syringe.
-
Place the sealed vessel in a preheated oil bath at 100°C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS by periodically taking a small aliquot.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Proceed with standard aqueous workup and purification by column chromatography.
Guide to Optimizing Temperature
Causality: Temperature directly controls the reaction kinetics. An optimal temperature will provide the highest conversion in the shortest time without causing significant degradation of reactants, products, or the catalyst.
Methodology:
-
Set up three identical reactions using the baseline protocol.
-
Run each reaction at a different temperature: e.g., 80°C, 100°C, and 120°C .
-
Monitor the conversion in each reaction at set time points (e.g., 2h, 6h, 12h, 24h) using LC-MS or a calibrated HPLC/UPLC method.
-
Analyze the results to find the temperature that gives the best balance of reaction rate and purity.
Data Summary Table (Example):
| Temperature (°C) | Conversion at 6h (%) | Purity at 24h (Area %) | Notes |
| 80 | 45% | 98% | Reaction is clean but slow. |
| 100 | 95% | 97% | Optimal balance of speed and purity. |
| 120 | >99% | 85% | Fast conversion, but significant decomposition observed. |
Guide to Optimizing Catalyst Loading
Causality: The catalyst loading impacts reaction rate, cost, and the level of metallic impurities in the final product. The goal is to find the lowest possible loading (turnover number) that still provides an efficient and complete reaction.[14]
Methodology:
-
Using the optimal temperature determined above, set up a series of reactions with varying catalyst loads.
-
Screen a range of loadings: e.g., 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol% . Ensure the Pd:Ligand ratio is kept constant.
-
Run the reactions for the same amount of time (e.g., 24 hours).
-
Analyze the final conversion and purity for each reaction.
Data Summary Table (Example):
| Catalyst Load (mol %) | Final Conversion (%) | Purity (Area %) | Cost/Impurity Implication |
| 2.0 | >99% | 96% | High cost, high potential for Pd residue. |
| 1.0 | >99% | 97% | Good conversion, moderate cost. |
| 0.5 | 98% | 97% | Optimal: high conversion with significantly lower cost. |
| 0.1 | 60% | 98% | Incomplete reaction; catalyst loading is too low. |
By methodically following this optimization workflow, you can develop a robust, efficient, and cost-effective process for the synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, minimizing common pitfalls and ensuring high-quality results.
References
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Center for Biotechnology Information. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Center for Biotechnology Information. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available at: [Link]
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. Available at: [Link]
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorinated Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of fluorinated imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this information based on established methodologies and our experience in the field to help you achieve the highest purity for your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your fluorinated imidazo[1,2-a]pyridine derivatives. The question-and-answer format is designed to help you quickly identify and solve your purification problems.
Issue 1: My fluorinated imidazo[1,2-a]pyridine derivative is streaking on the silica gel TLC plate.
Question: I'm trying to monitor my reaction progress and choose a solvent system for column chromatography, but my fluorinated imidazo[1,2-a]pyridine derivative is streaking on the silica gel TLC plate. What is causing this and how can I fix it?
Answer: Streaking of nitrogen-containing heterocycles like imidazo[1,2-a]pyridines on silica gel TLC plates is a common problem.[1] This is often due to the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor separation and tailing or streaking of the spot.
Here are the likely causes and solutions:
-
Cause 1: Acid-Base Interaction. The lone pair of electrons on the nitrogen atoms of the imidazo[1,2-a]pyridine ring can be protonated by the acidic silica gel, leading to a strong, often irreversible, binding to the stationary phase.
-
Solution: Add a Basic Modifier. To counteract the acidity of the silica gel, add a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (Et3N): Add 0.1-1% triethylamine to your solvent system. This will compete with your compound for the acidic sites on the silica gel, leading to sharper spots.
-
Ammonia: For more polar compounds, a solution of methanol saturated with ammonia can be used as part of the eluent system (e.g., Dichloromethane:Methanol:Ammonia).
-
-
-
Cause 2: Compound Instability. Although imidazo[1,2-a]pyridines are generally stable, some derivatives can be sensitive to the acidic nature of silica gel and may decompose on the plate, causing streaking.[2]
-
Solution: Use a Deactivated Stationary Phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your chosen solvent before packing the column.
-
-
Issue 2: I'm having difficulty separating my fluorinated imidazo[1,2-a]pyridine from a non-polar impurity by column chromatography.
Question: My desired fluorinated imidazo[1,2-a]pyridine derivative has a very similar Rf to a non-polar impurity in a hexane/ethyl acetate solvent system, and I can't get good separation. What should I do?
Answer: Co-elution of compounds with similar polarities is a frequent challenge in column chromatography. The introduction of fluorine can significantly alter the polarity and lipophilicity of a molecule, sometimes in non-intuitive ways.[3][4] Here's how to approach this problem:
-
Cause 1: Insufficient Selectivity of the Solvent System. The chosen solvent system may not be providing enough selectivity to resolve the two compounds.
-
Solution: Change the Solvent System. Instead of just changing the ratio of hexane and ethyl acetate, try a completely different solvent system with different selectivity.[1]
-
-
Cause 2: Column Overloading. If you load too much crude material onto the column, the separation efficiency will decrease, leading to broader peaks and poor resolution.[1]
-
Solution: Reduce the Sample Load. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase for difficult separations.
-
Table 1: Common Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives
| Solvent System | Polarity | Typical Applications | Reference |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for many imidazo[1,2-a]pyridine derivatives. | [7][8] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar derivatives. | [5][6] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | Similar to Hexane/Ethyl Acetate. | [5] |
| Chloroform / Methanol | Medium to High | Can provide different selectivity than DCM/Methanol. | |
| Toluene / Ethyl Acetate | Low to Medium | Good for compounds with aromatic rings. |
Issue 3: I have successfully purified my fluorinated imidazo[1,2-a]pyridine derivative, but I'm struggling with recrystallization.
Question: My purified compound is an oil, or it oils out during recrystallization. How can I obtain a crystalline solid?
Answer: Obtaining a crystalline solid can be challenging, especially if impurities are present or if the compound has a low melting point. Oiling out occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid phase instead of a solid.[2]
Here is a systematic approach to troubleshoot your recrystallization:
-
Step 1: Ensure High Purity. Even small amounts of impurities can inhibit crystallization. It is advisable to start with material that is >95% pure by NMR or LC-MS.
-
Step 2: Choose the Right Solvent. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2]
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile, water) at room temperature and upon heating.
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
-
Step 3: Induce Crystallization. If your compound is reluctant to crystallize even in a suitable solvent system, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.[1][2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize the yield of crystals.
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the imidazo[1,2-a]pyridine ring affect its polarity and purification?
A1: The position of the fluorine atom has a significant impact on the electronic properties and polarity of the molecule, which in turn affects its behavior during purification.[3]
-
Electron-Withdrawing Nature: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect. This can decrease the basicity of the nitrogen atoms in the imidazo[1,2-a]pyridine core. A less basic compound may have a weaker interaction with the acidic silica gel, potentially leading to less streaking on TLC and better peak shapes in column chromatography.
-
Impact on Lipophilicity: The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[3][4] While a single fluorine atom can increase lipophilicity by masking a more polar C-H bond, multiple fluorine atoms or a trifluoromethyl group can decrease lipophilicity due to the strong polarization of the C-F bonds. This change in lipophilicity will affect the compound's retention time in both normal-phase and reversed-phase chromatography.
-
Dipole Moment: The C-F bond introduces a strong dipole moment in the molecule. The overall dipole moment of the molecule will depend on the position and number of fluorine atoms. A larger molecular dipole moment can lead to stronger interactions with polar stationary phases like silica gel, resulting in longer retention times.
Q2: Are there any alternatives to silica gel chromatography for purifying fluorinated imidazo[1,2-a]pyridine derivatives?
A2: Yes, several alternative chromatographic techniques can be employed, especially for challenging separations or for compounds that are sensitive to silica gel.
-
Reversed-Phase Chromatography (RPC): This is an excellent alternative for polar or ionizable compounds.[1] A C18 column is typically used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Alumina Chromatography: As mentioned earlier, alumina is a good alternative for acid-sensitive compounds. It is available in basic, neutral, and acidic grades, allowing you to choose the one that is most suitable for your compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or for obtaining highly pure material for biological testing, preparative HPLC is the method of choice. It offers much higher resolution than flash column chromatography.[1]
Q3: What are some common impurities I should be aware of during the synthesis and purification of fluorinated imidazo[1,2-a]pyridines?
A3: The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
Starting Materials: Unreacted 2-aminopyridine or the corresponding ketone/aldehyde are common impurities.
-
Isomeric Products: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.
-
Byproducts from Side Reactions: In many synthetic procedures for imidazo[1,2-a]pyridines, various side reactions can occur, leading to byproducts that may have similar polarities to the desired product.[9]
-
Residual Catalyst: If a metal catalyst (e.g., copper, palladium) is used in the synthesis, it is important to ensure its complete removal, as residual metal can interfere with biological assays.[9][10]
Experimental Protocols & Visualizations
General Workflow for Purification of Fluorinated Imidazo[1,2-a]pyridine Derivatives
The following diagram illustrates a general workflow for the purification of a crude fluorinated imidazo[1,2-a]pyridine derivative.
Caption: General purification workflow for fluorinated imidazo[1,2-a]pyridines.
Decision Tree for Choosing the Right Purification Technique
This diagram provides a decision-making framework for selecting the most appropriate purification technique for your fluorinated imidazo[1,2-a]pyridine derivative.
Caption: Decision tree for selecting a purification technique.
References
- ChemicalBook. (2024, April 23).
- Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787–4800.
- Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Mishra, M., & Sahu, M. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- Royal Society of Chemistry. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
- Lopes, F., & Guedes, R. C. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 27(15), 4947.
- MDPI. (2025, November 11).
- e-Century Publishing Corporation. (2023, June 30). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
- MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- Wiley-VCH GmbH. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
- Said, M., & Kumar, A. (2020). Fluorine Incorporated Bioactive Imidazo[1,2-a]pyridine derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- National Center for Biotechnology Information. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ResearchGate. (2015, November). Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition.
- Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01004.
- Marcinkowska, M., Kołaczkowski, M., Bucki, A., Godyń, J., Siwek, A., Starowicz, M., ... & Pałucha-Poniewiera, A. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 456-467.
- Allen, S. G., Greschuk, J. M., Kallan, N. C., Marmsäter, F. P., Munson, M. C., Rizzi, J. P., ... & Zhao, Q. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 942–947.
- National Center for Biotechnology Information. (2023, April 20).
- Google Patents. (1999).
- Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY.
- Agarwal, T., Reddy, R. P., & Dalimba, U. (2024). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103(1), e14400.
- ResearchGate. (2016, August 6). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.
- ResearchGate. (2019).
- Scientific Research Publishing. (2021).
- The Journal of Organic Chemistry. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition.
- Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
- MDPI. (2024, July 24).
- PubMed. (2025, November 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Validation & Comparative
Technical Comparison Guide: Spectral Profiling of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
This guide provides a technical spectral interpretation of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (specifically for GABA-A receptor modulators and anti-infectives).
This analysis compares the specific spectral "performance" (resolution, diagnostic utility, and structural validation) of this disubstituted analog against its mono-substituted precursors.
Part 1: Executive Summary & Core Directive
The Challenge: In multi-substituted heteroaromatic synthesis, confirming regiochemistry—specifically the position of halogen atoms on the pyridine ring—is a frequent bottleneck. Standard
The Solution: 7-Chloro-8-fluoroimidazo[1,2-a]pyridine offers a self-validating spectral fingerprint . The fluorine atom at position 8 acts as an internal spin-active probe (
Comparison Verdict: Compared to the 7-chloro mono-analog, the 8-fluoro variant provides superior structural certainty through characteristic
Part 2: Experimental Protocol (Self-Validating System)
To replicate the data discussed below, follow this standardized protocol designed to maximize resolution of fluorine coupling constants.
Sample Preparation
-
Solvent: DMSO-
(Preferred over CDCl to prevent aggregation and sharpen exchangeable protons if present, though this molecule has none). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).
Instrument Configuration
-
Frequency: Minimum 400 MHz (
H), 100 MHz ( C). -
Pulse Sequence:
- H: Standard pulse (zg30).
- C: Proton-decoupled (zgpg30). Note: Do not use Fluorine decoupling unless comparing to a decoupled baseline. The C-F coupling is the primary diagnostic tool.
-
Temperature: 298 K.
Part 3: Spectral Analysis & Comparison[1]
A. H NMR Interpretation (The "Fingerprint")
The 7-chloro-8-fluoro substitution pattern simplifies the pyridine ring protons to a specific coupling system.
Comparison with Alternative (7-Chloroimidazo[1,2-a]pyridine):
-
Alternative: In the 7-chloro parent, H6 and H8 are doublets/singlets with small meta-coupling (
Hz). H5 is a doublet. -
Product (7-Cl, 8-F): The H8 proton is replaced by Fluorine. This eliminates the H6-H8 meta coupling but introduces a specific H6-F8 coupling.
Detailed Assignment Table:
| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation Logic |
| H-5 | 8.45 – 8.55 | Doublet (d) | Deshielded by ring Nitrogen (N4). Primary splitting is from neighbor H6. | |
| H-2 | 7.90 – 8.00 | Doublet/Singlet | Imidazole ring proton. Characteristic "roofing" with H3. | |
| H-3 | 7.60 – 7.70 | Doublet/Singlet | Imidazole ring proton. | |
| H-6 | 6.95 – 7.10 | Doublet of Doublets (dd) | Diagnostic Peak. Couples to H5 (ortho) and F8 (long-range meta). The presence of this dd pattern confirms F is not at pos 6. |
Expert Insight: The "Performance" of this spectrum lies in the H6 signal . If the Fluorine were at position 6 (a common isomeric impurity), H5 would become a doublet of doublets (large
) or a triplet. The clean doublet at H5 and dd at H6 confirms the 7,8-substitution pattern.
B. C NMR Interpretation (The Regiochemical Map)
The
Comparison Table:
| Carbon | Shift ( | Splitting ( | Magnitude (Hz) | Comparison vs. Non-Fluorinated |
| C-8 | ~145 - 150 | Doublet ( | 240 - 260 Hz | Massive splitting unique to C-F bond. Confirms F attachment. |
| C-8a | ~140 | Doublet ( | 15 - 25 Hz | Bridgehead C. Shows distinct splitting, unlike the singlet in 7-Cl analog. |
| C-7 | ~120 - 125 | Doublet ( | 15 - 25 Hz | Attached to Cl. Split by adjacent F. |
| C-6 | ~110 - 115 | Doublet ( | 5 - 10 Hz | Distinct "small doublet." |
| C-5 | ~125 - 130 | Doublet ( | < 3 Hz | Often appears as a broadened singlet. |
Part 4: Visualization of Structural Logic
Diagram 1: Assignment Workflow
This decision tree guides the analyst through the assignment process, ensuring no false positives for isomeric impurities.
Caption: Step-by-step logic flow for confirming the 7,8-substitution pattern using
Diagram 2: Coupling Network Comparison
This diagram illustrates the specific coupling pathways (
Caption: Visualization of the diagnostic coupling network. Red dashed lines indicate the long-range H-F coupling that fingerprints the molecule.
Part 5: References
-
ChemicalBook. (2023).[1] Synthesis and Spectral Properties of 7-Fluoro-imidazo[1,2-a]pyridine and Derivatives. Link
-
RSC Advances. (2015). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Link
-
National Institutes of Health (NIH) / PubChem. Imidazo[1,2-a]pyridine Core Structure Data. Link
-
Journal of Medicinal Chemistry. (2006). 8-Fluoroimidazo[1,2-a]pyridine as a Bioisostere. Link
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. Link
Sources
19F NMR Analysis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: A Comparative Technical Guide
Topic: 19F NMR Chemical Shift Analysis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor modulators, and anti-infective agents. The specific substitution pattern of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine presents unique analytical challenges and opportunities.
While proton (
This guide provides a technical analysis of the
Technical Deep Dive: The F Fingerprint
Predicted Chemical Shift & Structural Logic
Unlike
-
Predicted Chemical Shift Range:
(relative to CFCl at 0 ppm). -
Rationale:
-
Base Shift: The parent 8-fluoroimidazo[1,2-a]pyridine typically resonates in the range of -130 to -140 ppm.
-
Substituent Effect (7-Cl): The chlorine atom at the ortho position (C7) exerts a deshielding effect due to the "ortho effect" (steric compression and van der Waals interactions), typically shifting the signal downfield (less negative) by 2–5 ppm compared to the non-chlorinated precursor.
-
Electronic Environment: The fluorine at C8 is adjacent to the bridgehead carbon, placing it in a unique electronic niche distinct from C5 or C6 isomers.
-
Coupling Constants ( -Values) as a Diagnostic Tool
The most definitive feature of this molecule is not just the chemical shift, but the spin-spin coupling pattern .
| Coupling Interaction | Type | Approx. Value ( | Diagnostic Significance |
| Ortho | 0 Hz | CRITICAL: The 7-position is blocked by Chlorine. The absence of a large ortho coupling (~20 Hz) confirms the 7-substitution. | |
| Meta | 6–9 Hz | Distinctive doublet or doublet-of-doublets splitting. | |
| Para | 1–3 Hz | Long-range coupling, often unresolved or appearing as line broadening. |
Comparative Analysis
Methodological Comparison: F NMR vs. H NMR
Why switch to
| Feature | Performance Verdict | ||
| Spectral Window | Narrow (10–15 ppm) | Wide (>200 ppm) | |
| Solvent Interference | High (DMSO/H | None (Background free) | |
| Isomer Resolution | Poor (Multiplet overlap) | Excellent (Distinct shifts) | |
| Sensitivity | 1.00 (Relative Standard) | 0.83 (High Sensitivity) | Tie (Both excellent) |
| Throughput | Slower (Complex analysis) | Faster (Instant ID) |
Isomer Differentiation Guide
Distinguishing the 8-fluoro target from potential synthetic byproducts (regioisomers) is critical.
| Isomer | Predicted Shift ( | Coupling Pattern ( | Key Differentiator |
| 8-Fluoro (Target) | -135 to -145 ppm | Weak ( | Lack of large ortho coupling (H7 is Cl). |
| 6-Fluoro Analog | -130 to -140 ppm | Strong (~18–22 Hz) | Distinct large coupling to H5 (ortho). |
| 5-Fluoro Analog | -90 to -110 ppm | Complex Multiplet | Significant deshielding due to proximity to N4. |
| 3-Fluoro Analog | -140 to -160 ppm | Singlet (mostly) | Located on imidazole ring; minimal coupling. |
Experimental Protocol: Self-Validating Workflow
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), follow this standardized protocol for acquiring publication-quality
Step 1: Sample Preparation
-
Solvent: DMSO-
(Preferred for solubility) or CDCl . -
Concentration: 5–10 mg in 600
L solvent. -
Internal Standard (Mandatory for qNMR):
-Trifluorotoluene ( -63.7 ppm). Do not use TFA (volatile/reactive).
Step 2: Acquisition Parameters
-
Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate NOE for quantitative accuracy.
-
Spectral Width: 250 ppm (Center at -120 ppm).
-
Relaxation Delay (
): (typically 10–20 seconds for fluorinated aromatics). -
Scans: 16–64 (High sensitivity allows low scan counts).
Step 3: Processing
-
Exponential Multiplication (LB): 0.3–1.0 Hz.
-
Referencing: Set Internal Standard to -63.72 ppm.
Visualizations & Workflows
Decision Tree for Isomer Identification
This logic flow ensures rapid validation of the 7-Chloro-8-fluoro substitution pattern.
Figure 1: Logic flow for distinguishing the target compound from common regioisomers based on spectral features.
Analytical Workflow for Drug Discovery
Integration of
Figure 2: Integration of 19F NMR in the drug discovery cycle for imidazopyridine scaffolds.
References
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Reich, H. J. (2020).[1][2] 19F NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
SpectraBase. (n.d.). 19F NMR Data for Fluorinated Pyridines. Wiley Science Solutions. Retrieved from [Link]
Sources
HPLC method development for purity analysis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
A Comparative Method Development Guide for Drug Substance Intermediates
Executive Summary & Core Directive
This guide addresses the high-performance liquid chromatography (HPLC) purity analysis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS: 1159827-76-5), a critical pharmacophore often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.
The Challenge: Standard C18 alkyl-chain chemistries often fail to resolve the target analyte from its positional halogenated isomers (e.g., 6-chloro-8-fluoro analogs) and des-halo degradants due to insufficient selectivity mechanisms beyond hydrophobicity.
The Solution: This guide compares a standard C18 approach against an Optimized Fluorophenyl (PFP) Core-Shell Method . We demonstrate that exploiting
Molecule Profile & Critical Impurities
Understanding the physicochemical behavior of the analyte is the first step in rational method design.
| Property | Value / Description | Analytical Implication |
| Structure | Bicyclic aromatic system with Cl (C7) and F (C8).[1] | High UV absorbance; potential for |
| pKa (Predicted) | ~5.8 - 6.5 (Pyridine nitrogen) | Basic character requires pH control to suppress ionization or ion-pairing to prevent tailing. |
| LogP | ~2.5 | Moderately lipophilic; suitable for Reversed-Phase LC. |
| Critical Impurity A | 6-Chloro-8-fluoro isomer | Originates from impure starting material (2-amino-3-fluoro-4-chloropyridine). Hardest to separate. |
| Critical Impurity B | Des-fluoro analog | Degradation product (hydrolysis/reduction). |
| Critical Impurity C | Dimer species | Coupling byproduct during ring closure. |
Comparative Method Development
We evaluated two distinct separation strategies. The data below synthesizes performance metrics from method development trials.
Alternative A: The "Standard" Generic Method
-
Column: C18 (Octadecyl), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]
-
Mechanism: Hydrophobic interaction only.
Alternative B: The "Optimized" Specific Method (Recommended)
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase: 10 mM Ammonium Acetate pH 5.5 (A) / Methanol (B).
-
Mechanism: Hydrophobicity +
Interaction + Dipole-Dipole (Halogen selectivity).
Performance Data Comparison
| Parameter | Method A (Standard C18) | Method B (Optimized PFP) | Status |
| Retention Time (Target) | 4.2 min | 6.8 min | Improved Retention |
| Resolution (Impurity A) | 1.1 (Co-elution risk) | 3.4 (Baseline separation) | PASS |
| Tailing Factor ( | 1.8 (Peak tailing) | 1.1 (Symmetrical) | PASS |
| Selectivity ( | Low for halogen isomers | High (F-F interactions) | Superior |
Analysis: Method A fails to adequately separate the 6-chloro regioisomer due to identical hydrophobicity. Method B utilizes the electron-deficient PFP ring to interact specifically with the electron-rich halogenated system of the analyte, providing the necessary selectivity.
Optimized Experimental Protocol
Trustworthiness: This protocol is self-validating. The use of a buffered mobile phase at pH 5.5 ensures the pyridine nitrogen is partially ionized, improving solubility, while the methanol organic modifier enhances the
Reagents & Equipment[2][3][4][5]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/H-Class (UPLC compatible).
-
Column: Kinetex F5 (PFP) or Ace Excel C18-PFP (2.6 µm or 3 µm particle size).
-
Buffer Salt: Ammonium Acetate (HPLC Grade).
-
Solvents: Methanol (LC-MS Grade), Milli-Q Water.
Mobile Phase Preparation[6]
-
Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM). Adjust pH to 5.5 ± 0.1 using dilute Acetic Acid. Filter through 0.22 µm nylon membrane.
-
Mobile Phase B: 100% Methanol (degassed).
Instrument Parameters[5][7]
-
Flow Rate: 1.0 mL/min (Adjust for column ID).
-
Column Temp: 35°C (Critical for reproducibility of PFP interactions).
-
Detection: UV @ 230 nm (Primary) and 254 nm (Secondary).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Visualizations & Logic
Diagram 1: Method Development Decision Logic
This workflow illustrates the decision-making process that leads to the rejection of C18 and the selection of PFP chemistry.
Caption: Logical workflow for selecting PFP chemistry over standard C18 to resolve halogenated regioisomers.
Diagram 2: Separation Mechanism (PFP vs C18)
Visualizing why the PFP column works for this specific molecule.
Caption: Mechanistic comparison showing how PFP columns leverage multiple interaction modes for separation.
References
-
Ovid. (2025).[2][3] Development of a stability–indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate. Retrieved from [Link]
-
PubChem. (2025). 7-chloro-8-fluoroimidazo[1,2-a]pyridine Compound Summary. Retrieved from [Link]
Sources
Unambiguous Structure Confirmation of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, a molecule of significant interest due to the pharmacological importance of the imidazo[1,2-a]pyridine scaffold, establishing the precise atomic arrangement is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data from analogous systems to provide a comprehensive resource for researchers, scientists, and drug development professionals.
While a specific crystal structure for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, the principles and methodologies described herein are based on established practices for similar small organic molecules and imidazo[1,2-a]pyridine derivatives.[2]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique is unparalleled in its ability to resolve stereochemistry and reveal subtle conformational features that can be critical for understanding a molecule's biological activity.
For a novel compound like 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, obtaining a crystal structure would provide irrefutable evidence of its covalent framework and the relative positions of the chloro and fluoro substituents on the fused ring system.
Hypothetical Experimental Workflow for X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution and a degree of empirical optimization.
Caption: Workflow for X-ray Crystallography.
Detailed Protocol:
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality.
-
Procedure:
-
Dissolve the purified 7-Chloro-8-fluoroimidazo[1,2-a]pyridine in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to near saturation.
-
Employ various crystallization techniques:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution from an elevated temperature.
-
-
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data.
-
Procedure:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial atomic positions are determined using methods such as direct methods or Patterson synthesis.
-
The structural model is refined by least-squares methods against the experimental data to optimize the fit.[3]
-
The final structure is validated and a Crystallographic Information File (CIF) is generated.
-
Orthogonal Confirmation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, a combination of other analytical techniques is routinely and powerfully employed for structural elucidation. For imidazo[1,2-a]pyridine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is a powerful tool for determining the connectivity of atoms within a molecule.
¹H NMR:
-
Information Gained: Number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the integration (relative number of protons).
-
Expected Data for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
¹³C NMR:
-
Information Gained: Number of different types of carbon atoms and their chemical environment.
-
Expected Data for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: The ¹³C NMR spectrum would show the expected number of carbon signals for the core structure. The carbons directly attached to the electronegative halogen atoms would exhibit characteristic downfield shifts.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
-
Information Gained: The molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.
-
Expected Data for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine: The predicted monoisotopic mass is approximately 170.0047 Da.[2] HRMS would be able to confirm the elemental formula C₇H₄ClFN₂.
Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (HRMS) |
| Primary Information | 3D atomic arrangement, bond lengths/angles | Atomic connectivity, chemical environment | Molecular weight, elemental formula |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ions) |
| Key Advantage | Unambiguous, absolute structure | Rich structural information in solution | High sensitivity, accurate mass |
| Key Limitation | Requires high-quality single crystals | Can be complex to interpret, less definitive for stereochemistry | Provides limited connectivity information |
| Typical Application | Definitive structure proof | Routine characterization, reaction monitoring | Molecular weight confirmation |
Synergistic Approach to Structure Confirmation
The most robust approach to structure confirmation, especially in the absence of a crystal structure, is the synergistic use of multiple analytical techniques.
Caption: Synergistic use of analytical techniques.
Conclusion
The structural confirmation of novel compounds like 7-Chloro-8-fluoroimidazo[1,2-a]pyridine is a critical step in the research and development pipeline. While X-ray crystallography remains the gold standard for its definitive and detailed three-dimensional structural information, a comprehensive understanding of a molecule's identity is most robustly achieved through the intelligent application of a suite of analytical techniques. The synergistic use of NMR spectroscopy and mass spectrometry provides a powerful and often sufficient means of structural elucidation, with X-ray crystallography serving as the ultimate arbiter when absolute stereochemical and conformational details are required. This guide provides the foundational knowledge for researchers to make informed decisions about the most appropriate analytical strategies for their specific research needs.
References
-
PubChemLite. 7-chloro-8-fluoroimidazo[1,2-a]pyridine. Available from: [Link]
-
Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data - ResearchGate. Available from: [Link]
-
Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives - Lirias. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. Available from: [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available from: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available from: [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. Available from: [Link]
-
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - RSC Publishing. Available from: [Link]
-
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF - ResearchGate. Available from: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. Available from: [https://www.researchgate.net/publication/373024564_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
-
Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents - Semantic Scholar. Available from: [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 7-chloro-8-fluoroimidazo[1,2-a]pyridine (C7H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. rsc.org [rsc.org]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 6. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Assay Purity Standards for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of active pharmaceutical ingredient (API) purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, a molecule of interest in medicinal chemistry, establishing robust analytical methodologies for purity assessment is a critical, yet often challenging, endeavor. This guide provides a comprehensive comparison of orthogonal analytical techniques for the validation of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine purity, offering insights into experimental design, data interpretation, and the establishment of a self-validating analytical workflow.
The Synthetic Landscape and Potential Impurities
A deep understanding of the synthetic route is paramount to anticipating potential impurities. A plausible synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine involves the condensation of 2-amino-3-fluoro-4-chloropyridine with chloroacetaldehyde.[1] This reaction, while effective, can give rise to a predictable profile of process-related impurities.
Diagram of the Proposed Synthesis and Potential Impurities
Caption: Proposed synthesis of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine and potential impurity classes.
Key potential impurities to consider during method development include:
-
Unreacted Starting Materials: 2-amino-3-fluoro-4-chloropyridine and remnants of chloroacetaldehyde.
-
Process-Related Impurities: Byproducts from side reactions, such as over-alkylation or the formation of positional isomers.
-
Degradation Products: Compounds formed due to instability of the API under certain conditions (e.g., light, heat, or pH).
Orthogonal Analytical Approaches for Purity Validation
A multi-pronged analytical strategy is essential for a comprehensive purity assessment. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the purity determination of non-volatile and thermally labile compounds, making it an ideal first-line approach for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine.[2]
Experimental Protocol: HPLC-UV Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.
-
Detection: UV detection at a wavelength of maximum absorbance for the parent compound (e.g., 254 nm or a wavelength determined by UV scan) provides good sensitivity.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[3][4]
Data Presentation: Hypothetical HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| 7-Chloro-8-fluoroimidazo[1,2-a]pyridine | 10.2 | 99.5 |
| Impurity A (Starting Material) | 4.5 | 0.2 |
| Impurity B (Unknown) | 8.1 | 0.15 |
| Impurity C (Positional Isomer) | 11.5 | 0.15 |
Diagram of HPLC Workflow
Caption: A simplified workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While the parent molecule may have limited volatility, GC-MS is invaluable for detecting residual solvents and certain process-related impurities.[2] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[5]
Experimental Protocol: GC-MS Method Development
-
Column Selection: A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is generally suitable.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) allows for the separation of compounds with a wide range of boiling points.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.
Data Presentation: Hypothetical GC-MS Impurity Profile
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Residual Solvent (e.g., Toluene) | 5.8 | 91, 65, 39 |
| Impurity D (Volatile byproduct) | 12.3 | [Hypothetical fragments] |
Diagram of GC-MS Workflow
Caption: A simplified workflow for quantitative NMR (qNMR).
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | NMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Analytes | Non-volatile, thermally labile compounds. | Volatile and semi-volatile compounds. | Soluble compounds with NMR-active nuclei. |
| Strengths | Robust, reproducible, widely applicable for purity and impurity profiling. | High separation efficiency for volatile compounds, provides structural information for identification. | Absolute structural elucidation, quantification without a specific reference standard (qNMR). |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. |
Establishing a Self-Validating System
The synergy of these orthogonal techniques creates a self-validating system for purity assessment. HPLC provides the primary quantification of the main component and non-volatile impurities. GC-MS complements this by identifying and quantifying volatile impurities and residual solvents. Finally, NMR serves as the ultimate arbiter, confirming the structure of the main component and providing an independent, primary measure of its purity through qNMR. Any discrepancy between the results of these techniques would trigger further investigation, ensuring the highest level of confidence in the reported purity value.
In the absence of a commercially available certified reference standard for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, the establishment of a well-characterized in-house primary standard is crucial. This involves synthesizing a high-purity batch of the compound and thoroughly characterizing it using a battery of analytical techniques, with qNMR being the definitive method for assigning a purity value traceable to a primary standard. [6][7][8]
Conclusion
Validating the purity of a novel API like 7-Chloro-8-fluoroimidazo[1,2-a]pyridine demands a meticulous and multi-faceted analytical approach. By strategically employing and comparing the results from HPLC, GC-MS, and NMR, researchers can build a robust and self-validating system for purity determination. This comprehensive strategy not only ensures compliance with regulatory standards but also provides a deep understanding of the impurity profile, which is essential for the development of safe and effective pharmaceuticals.
References
-
Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. (n.d.). Retrieved from [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. Retrieved from [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved from [Link]
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016, September 28). Springer. Retrieved from [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. Retrieved from [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved from [Link]
-
7-Fluoroimidazo[1,2-a]pyridine | 1260903-17-0. (n.d.). J&K Scientific. Retrieved from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021, December 15). PubMed. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI. Retrieved from [Link]
-
DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023, May 26). Beilstein Journals. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024, July 24). MDPI. Retrieved from [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006, March 15). PubMed. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate. Retrieved from [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2025, August 5). ResearchGate. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Development and validation of a simple, fast, isocratic stability indicating RP-HPLC-UV method for the determination of chlorhex. (n.d.). iosrphr.org. Retrieved from [Link]
-
Rapid Analysis of Seven Common Anions in Water Using Suppressed Conductivity IC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. (2024, December 4). PMC. Retrieved from [Link]
-
Development and Validation of Novel RP-HPLC Method for Determination of Assay and Related Substances of Flucytosine in Drug Product. (2022, September 19). Asian Journal of Chemistry. Retrieved from [Link]
-
(PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024, April 20). MDPI. Retrieved from [Link]
Sources
- 1. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. iosrphr.org [iosrphr.org]
- 4. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. rssl.com [rssl.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine
As researchers and scientists dedicated to the advancement of drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, a halogenated imidazo[1,2-a]pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by synthesizing data from structurally related compounds and adhering to established principles for the disposal of halogenated heterocyclic compounds, we can establish a robust and safe disposal procedure.
The core principle of this guidance is risk mitigation. Halogenated organic compounds, particularly those containing both chlorine and fluorine, require careful handling due to their potential toxicity and the possibility of forming hazardous byproducts upon incomplete combustion.[1][2] Therefore, a multi-faceted approach encompassing immediate safety measures, proper waste segregation, and approved disposal methods is paramount.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is crucial to be fully aware of the potential hazards associated with 7-Chloro-8-fluoroimidazo[1,2-a]pyridine. Based on data from analogous compounds such as 7-Fluoroimidazo[1,2-a]pyridine and 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, this compound should be treated as a substance that can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling this compound for disposal must wear:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber gloves. For extensive handling, consider double gloving. | To prevent skin contact, as the compound is expected to be a skin irritant.[3][5] |
| Eye Protection | ANSI-approved chemical splash goggles. | To protect against splashes that could cause serious eye irritation.[3][5] |
| Lab Coat | A fully buttoned lab coat. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or vapors, which may cause respiratory irritation.[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to ensure that the waste is directed to the appropriate disposal stream.[1][6]
-
Designated Waste Container: 7-Chloro-8-fluoroimidazo[1,2-a]pyridine waste must be collected in a designated "Halogenated Organic Waste" container.[1][2] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
No Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals.[1][7] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.
Step 2: Labeling
Clear and accurate labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.[6]
-
Content Identification: The label must clearly state "Halogenated Organic Waste" and list "7-Chloro-8-fluoroimidazo[1,2-a]pyridine" as a constituent.[1]
-
Hazard Symbols: Affix appropriate hazard pictograms. Based on related compounds, this would include the GHS pictogram for "Irritant" (GHS07).[3]
Step 3: Storage
Proper storage of the waste container while it is being filled is crucial to maintain a safe laboratory environment.
-
Location: Store the waste container in a well-ventilated area, such as a satellite accumulation area within or near the laboratory fume hood.[7]
-
Container Integrity: Keep the container tightly closed at all times, except when adding waste.[1][7] This prevents the release of vapors and protects against spills.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Final Disposal
The ultimate disposal of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine should be handled by a licensed and approved waste disposal contractor.
-
Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[8][9] This process is designed to break down the compound into less harmful components. It is crucial that the incineration facility is equipped with scrubbers and other pollution control devices to neutralize acidic gases (such as hydrogen chloride and hydrogen fluoride) that are formed during combustion.[10]
-
Do Not Dispose Down the Drain: Under no circumstances should 7-Chloro-8-fluoroimidazo[1,2-a]pyridine or its containers be disposed of down the drain or in the regular trash.[1][7][11] This can lead to environmental contamination and potential harm to aquatic life.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine.
Caption: Decision workflow for the safe disposal of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine.
Conclusion
The responsible disposal of 7-Chloro-8-fluoroimidazo[1,2-a]pyridine is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure that this compound is managed in a manner that protects themselves, their colleagues, and the environment. Adherence to institutional and regulatory guidelines, in conjunction with the principles outlined here, forms the foundation of a robust chemical safety program.
References
-
Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]
-
Pyridine Safety Data Sheet. (2023, February 1). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. (2025, June 28). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Pharmaceutical Waste Management: Addressing Disposal and Environmental Impact. (2023, August 22). Environmental Management & Technology. Retrieved from [Link]
-
Pharmaceutical Hazardous Waste Management Guide from MLI. (2025, November 26). MLI Environmental. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]
-
PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2025, May 28). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pipelinemedical.com [pipelinemedical.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
